2-Sulfanylbenzamide
Description
The exact mass of the compound 2-Sulfanylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Sulfanylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfanylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMSOMIFFTEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325633 | |
| Record name | 2-sulfanylbenzamide | |
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Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-20-1 | |
| Record name | NSC514219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219 | |
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| Record name | 2-sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Chemical Biology and Therapeutic Potential of 2-Sulfanylbenzamide: A Comprehensive Technical Guide
Introduction to 2-Sulfanylbenzamide
2-Sulfanylbenzamide (CAS: 5697-20-1), frequently referred to in literature as 2-mercaptobenzamide, is a highly versatile aromatic organosulfur compound that serves as a foundational scaffold in modern medicinal chemistry. Characterized by a benzamide backbone with an ortho-positioned thiol (-SH) group, its unique structural topology imparts exceptional nucleophilicity and transition-metal-coordinating capabilities. In recent years, derivatives of this compound have emerged as a highly promising class of antiviral agents, specifically functioning as zinc finger inhibitors (ZFIs) targeting the highly conserved nucleocapsid protein 7 (NCp7) of HIV-1 [1].
Chemical Properties and Structural Dynamics
The chemical reactivity of 2-sulfanylbenzamide is fundamentally dictated by the spatial proximity of the electron-rich thiol group to the carboxamide moiety. This ortho-relationship facilitates both intramolecular cyclization reactions and bidentate metal chelation. The free thiol is highly reactive; thus, in drug development, it is often derivatized into a thioester to improve pharmacokinetic stability.
Quantitative Physicochemical Profile
To facilitate formulation and derivatization strategies, the core physicochemical properties of the base compound are summarized below.
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C₇H₇NOS | Low molecular weight allows for high ligand efficiency. |
| Molecular Weight | 153.20 g/mol | Favorable for crossing biological membranes (Lipinski's Rule of 5). |
| LogP (Predicted) | 1.2 - 1.5 | Optimal lipophilicity for cellular permeability without excessive hydrophobic trapping. |
| Hydrogen Bond Donors | 2 (-NH₂, -SH) | Facilitates target binding via hydrogen bonding networks. |
| Hydrogen Bond Acceptors | 2 (C=O, -S-) | Enables interaction with target protein backbone amides. |
| Topological Polar Surface Area | 44.1 Ų | Excellent profile for systemic distribution and oral bioavailability. |
Mechanism of Action: Zinc Finger Disruption in HIV-1
The HIV-1 NCp7 protein contains two highly conserved CCHC (Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys) zinc finger domains essential for viral RNA packaging. Because these domains are structurally intolerant to mutation, they present a high genetic barrier to viral resistance, making them an ideal therapeutic target [2].
S-acyl-2-mercaptobenzamide thioesters (SAMTs) function as prodrug-like acyl transfer agents. The causality of their mechanism relies on a highly specific sequence of chemical events:
-
Target Recognition: The SAMT compound localizes to the hydrophobic pocket of the NCp7 zinc finger.
-
Primary Acylation: A highly nucleophilic, zinc-bound cysteine thiolate of NCp7 attacks the thioester carbonyl of the SAMT.
-
Secondary Acyl Transfer: This triggers an irreversible S-to-N intramolecular acyl transfer within the viral protein.
-
Zinc Ejection: The covalent modification abolishes the zinc-binding affinity of the cysteine residues, leading to the rapid ejection of the structural Zn²⁺ ion and the subsequent denaturation of the NCp7 protein, rendering the virion non-infectious [3].
Fig 1: Acyl transfer mechanism of SAMTs leading to NCp7 zinc ejection and viral inhibition.
Synthesis and Derivatization Workflows
2-Sulfanylbenzamides are frequently utilized as starting materials for the synthesis of complex heterocycles, such as benzo[d]isothiazol-3(2H)-ones, via intramolecular oxidative dehydrogenative cyclization [4]. However, for antiviral applications, the free thiol must be protected.
Experimental Causality: The free thiol of 2-mercaptobenzamide is highly reactive and prone to premature oxidation or off-target disulfide formation in serum. Converting it to an S-acyl thioester (SAMT) acts as a targeted prodrug strategy. The thioester bond is stable in plasma but highly susceptible to nucleophilic attack by the specific zinc-bound thiolates of the NCp7 target.
Protocol 1: Self-Validating Synthesis of S-Acyl-2-Mercaptobenzamide Thioesters
This protocol incorporates orthogonal validation steps to ensure structural integrity before biological testing.
-
Acylation Reaction: Dissolve 2-sulfanylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (TEA, 1.2 eq) as a base to deprotonate the thiol. Dropwise, add the desired acyl chloride (1.1 eq) at 0°C to prevent exothermic degradation.
-
Reaction Monitoring (Validation Check 1): Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) system. The reaction is complete only when the starting material spot is entirely consumed, preventing unreacted free thiols from skewing subsequent biological assays.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Structural Confirmation (Validation Check 2): Purify the crude product via flash column chromatography. Validate the thioester formation using Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A negative Ellman's test confirms the complete absence of free thiols. Final confirmation must be achieved via ¹H-NMR and LC-MS to verify the molecular weight and purity (>95%).
Preclinical Evaluation: Assay Methodologies
To validate the antiviral efficacy of SAMT derivatives, a robust, self-validating biological assay is required.
Experimental Causality: We utilize TZM-bl cell lines for efficacy screening. TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4, making them highly susceptible to HIV-1 infection. Crucially, they contain an integrated copy of the luciferase gene under the control of the HIV-1 long terminal repeat (LTR). This ensures that luciferase expression is strictly dependent on the viral Tat protein, providing a highly sensitive, directly proportional readout of viral replication [5].
Protocol 2: Cell-Based Anti-HIV-1 Screening using TZM-bl Reporter Lines
-
Cell Seeding: Plate TZM-bl cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the SAMT compound (e.g., 0.1 μM to 100 μM). Add the compound to the wells 1 hour prior to infection.
-
Viral Infection: Infect the cells with HIV-1 (NL4-3 strain) at a Multiplicity of Infection (MOI) of 0.01.
-
Internal Controls (Validation Check 1): Include Zidovudine (AZT) as a positive control for viral inhibition. Include mock-infected cells as a background luminescence control, and vehicle-treated (DMSO) infected cells as a maximum infection control.
-
Incubation and Lysis: Incubate for 48 hours. Lyse the cells using a proprietary reporter lysis buffer.
-
Quantification and Counter-Screening (Validation Check 2): Add luciferin substrate and measure luminescence using a microplate reader to determine the EC₅₀. In parallel, run an MTS cytotoxicity assay on uninfected, compound-treated cells to determine the CC₅₀. The compound is only considered a valid hit if the Selectivity Index (CC₅₀/EC₅₀) is > 10, proving the reduction in viral signal is due to targeted inhibition, not host cell toxicity.
Fig 2: High-throughput TZM-bl cell-based assay workflow for quantifying anti-HIV-1 efficacy.
Representative Antiviral Assay Metrics
When evaluating 2-sulfanylbenzamide thioesters (e.g., SAMT-247 or MDH-1-38), researchers look for specific quantitative benchmarks to justify advancing a compound through preclinical development.
| Compound Class | Target | EC₅₀ (Viral Inhibition) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI) |
| Standard SAMT | HIV-1 NCp7 | 0.7 - 2.5 μM | > 100 μM | > 40 |
| Prodrug (e.g., NS1040) | HIV-1 NCp7 | 1.2 - 3.0 μM | > 150 μM | > 50 |
| AZT (Control) | Reverse Transcriptase | ~0.01 μM | > 50 μM | > 5000 |
Note: While SAMTs have a lower absolute potency than nucleoside reverse transcriptase inhibitors (NRTIs) like AZT, their virucidal mechanism against a mutation-resistant target makes them invaluable for combination therapies.
References
-
Title: 2-Sulfanylbenzamide | CID 350657 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Specificity of Acyl Transfer from 2-Mercaptobenzamide Thioesters to the HIV-1 Nucleocapsid Protein Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: MDPI - Molecules URL: [Link]
-
Title: Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus Source: PubMed Central (PMC) - NIH URL: [Link]
Thermodynamic Stability and Structural Dynamics of 2-Mercaptobenzamide Derivatives
Executive Summary
2-Mercaptobenzamide (2-MBA) derivatives occupy a unique chemical space in drug development, serving as zinc-ejecting agents (e.g., HIV-1 NCp7 inhibitors), covalent modifiers, and precursors to benzisothiazolinones. Their therapeutic potential, however, is governed by a complex thermodynamic landscape. Unlike simple aliphatic thiols, 2-MBA derivatives are subject to ortho-assisted oxidative cyclization and S-to-N acyl migration , rendering them chemically dynamic.
This guide provides a rigorous analysis of the thermodynamic stability of 2-MBA derivatives. It details the mechanistic competition between disulfide formation and cyclization, provides validated protocols for stability assessment, and outlines structural modifications to tune half-life (
Structural Dynamics & Thermodynamic Drivers
The stability of 2-mercaptobenzamide is dictated by the interaction between the nucleophilic thiol (-SH) and the electrophilic/nucleophilic amide (-CONH
Intramolecular Hydrogen Bonding
In non-polar solvents and the solid state, 2-MBA adopts a conformation stabilized by an intramolecular hydrogen bond.
-
Interaction: The thiol proton acts as a donor to the amide carbonyl oxygen (
). -
Thermodynamic Effect: This interaction lowers the ground state energy by approximately 3–5 kcal/mol compared to the trans conformer.
-
pKa Modulation: The intramolecular H-bond weakens the S-H bond, slightly increasing the acidity of the thiol compared to thiophenol. The pKa of the thiol group in 2-MBA is experimentally observed in the range of 6.5 – 7.5 .
-
Implication: At physiological pH (7.4), a significant fraction exists as the thiolate anion (
), which is the reactive species for oxidation and metal coordination.
-
Thiol-Thione Tautomerism
Unlike 2-mercaptobenzothiazole or 2-mercaptobenzimidazole, which exist predominantly in the thione (NH=C=S) form, 2-mercaptobenzamide retains the thiol character due to the stability of the benzene ring and the lack of a resonance-stabilized N-C=S heterocyclic system in the open form. However, upon oxidation, the system seeks to close the ring to form the thermodynamically stable 1,2-benzisothiazol-3(2H)-one (BIT) scaffold.
Chemical Reactivity & Degradation Pathways
The "instability" of 2-MBA derivatives is often a misnomer for their high reactivity toward oxidative cyclization. Two primary pathways compete for the degradation of the parent thiol.
Pathway A: Oxidative Cyclization (Dominant)
In the presence of oxygen or reactive oxygen species (ROS), 2-MBA undergoes oxidative dehydrogenation to form 1,2-benzisothiazol-3(2H)-one (BIT) .
-
Mechanism:
-
One-electron oxidation of the thiolate generates a thiyl radical (
). -
Intramolecular attack of the amide nitrogen onto the sulfur radical (or coupling of N-radical and S-radical).
-
Loss of two protons and two electrons to form the S–N bond.
-
-
Thermodynamics: The formation of the isothiazolone ring is thermodynamically favored over the open dithiodibenzamide (disulfide) form due to the formation of a pseudo-aromatic heterocyclic system.
Pathway B: Disulfide Formation (Secondary)
If the amide nitrogen is blocked (e.g.,
-
Reversibility: Unlike the BIT cyclization, disulfide formation is readily reversible under reducing conditions (e.g., glutathione, DTT).
Pathway C: S-to-N Acyl Migration
For S-acyl-2-mercaptobenzamide derivatives (thioesters), a specific rearrangement occurs. The free amine of the amide attacks the thioester carbonyl, leading to an
Visualization of Stability Pathways
Caption: Figure 1. Thermodynamic degradation pathways of 2-mercaptobenzamide. The oxidative cyclization to benzisothiazolone (BIT) is the irreversible thermodynamic sink in oxidative environments.
Experimental Assessment of Stability
To accurately determine the stability profile, researchers must distinguish between reversible disulfide formation and irreversible cyclization.
Protocol 3.1: Differentiating Oxidation Products via HPLC
Standard Ellman’s reagent tests are insufficient as they only measure free thiol loss, not the identity of the product.
Materials:
-
Agilent 1260 Infinity II HPLC (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Methodology:
-
Preparation: Dissolve derivative (50 µM) in Phosphate Buffered Saline (PBS, pH 7.4) containing 1% DMSO.
-
Incubation: Incubate at 37°C. Aliquot samples at
hours. -
Quenching: Quench aliquots with 10% Acetic Acid to protonate the thiolate and stop oxidation.
-
Analysis: Inject 10 µL. Gradient: 5% B to 95% B over 15 mins.
-
Detection: Monitor at 254 nm (aromatic) and 320 nm (specific for BIT scaffold).
-
2-MBA Retention: ~4.5 min.
-
BIT Retention: ~6.2 min (more hydrophobic).
-
Disulfide Retention: ~8.5 min (highly hydrophobic).
-
Protocol 3.2: pKa Determination via Spectrophotometric Titration
Because the thiolate has a distinct UV absorption compared to the thiol, UV-Vis titration is superior to potentiometric methods for low solubility compounds.
-
Prepare 50 µM compound in buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).
-
Record UV spectra (220–400 nm).
-
Observe the bathochromic shift (red shift) of the
(typically from ~305 nm to ~340 nm) upon deprotonation. -
Plot Absorbance at
vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.[1]
Strategic Derivatization for Drug Design
To modulate the thermodynamic stability for drug candidates, specific structural modifications can be employed.
| Modification Strategy | Structural Change | Thermodynamic Consequence | Application |
| N-Alkylation | Replace -NH | Prevents Cyclization. Sterically hinders and chemically blocks N-attack on S. Forces degradation to disulfide only. | Covalent inhibitors requiring long half-life. |
| S-Acylation | Replace -SH with -S-COR | Prodrug Strategy. Masks the reactive thiol. Subject to hydrolysis or S-to-N migration. | HIV NCp7 inhibitors (Zinc ejectors). |
| Electron Withdrawal | Add 5-Cl or 5-NO | Lowers pKa. Stabilizes thiolate but makes it less nucleophilic. Increases rate of oxidation. | Tuning reactivity for specific cysteine targeting. |
| Bioisostere | Replace -CONH | Alters Geometry. Sulfonamide geometry disrupts the optimal angle for cyclization. | Increasing stability against oxidative degradation. |
Case Study: Zinc Ejection in HIV
In HIV research, 2-mercaptobenzamide derivatives act by attacking the Zinc-thiolate coordination complex of the Nucleocapsid protein (NCp7).
-
Mechanism: The 2-MBA thiolate displaces the protein cysteine ligand.
-
Stability Requirement: The drug must be stable enough to reach the target (resist rapid oxidation to BIT in plasma) but reactive enough to strip Zinc.
-
Solution: Use of disulfide prodrugs or thioesters (S-acyl-2-mercaptobenzamides) that generate the active species in situ via enzymatic cleavage or reductive activation inside the cell.
References
-
Thiol-Thione Tautomerism & DFT Studies
-
Oxidative Cycliz
-
S-N Acyl Migration & HIV Applic
-
Intramolecular Hydrogen Bonding
-
Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and 2-Mercaptobenzamide. (2021). ACS Publications.
-
-
pKa and Thiol Reactivity
Sources
- 1. 7.3 The Acidity Constant – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 2. ochemtutor.com [ochemtutor.com]
- 3. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. ijirss.com [ijirss.com]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
The Acidity of 2-Sulfanylbenzamide: pKa Determinants and Implications for Biomimetic Acyl-Transfer Therapeutics
Executive Summary
In the design of targeted covalent inhibitors and biomimetic acyltransferases, the physicochemical properties of the leaving group dictate both the thermodynamics and the kinetics of the reaction. 2-Sulfanylbenzamide (also known as 2-mercaptobenzamide or thiosalicylamide) is a highly privileged scaffold in medicinal chemistry. Unlike standard aliphatic thiols, the thiol group in 2-sulfanylbenzamide exhibits an unusually high acidity. As a Senior Application Scientist, I have structured this technical guide to dissect the structural causality behind its low pKa, summarize its quantitative properties, and detail the self-validating experimental protocols required to harness this scaffold in modern drug development.
Mechanistic Basis of 2-Sulfanylbenzamide Acidity
The fundamental reactivity of 2-sulfanylbenzamide stems from the profound stabilization of its conjugate base (the thiolate anion). While typical aliphatic thiols possess a pKa of >10, the 1[1]. This dramatic shift is governed by three primary structural determinants:
-
Aromatic Resonance: The negative charge of the thiolate is delocalized into the
-system of the benzene ring, significantly lowering the energy of the conjugate base compared to localized aliphatic thiolates. -
Ortho-Amide Electron Withdrawal: The carboxamide group at the ortho position exerts a strong inductive and resonance electron-withdrawing effect (-I, -M), further pulling electron density away from the sulfur atom.
-
Intramolecular Hydrogen Bonding: The amide protons can engage in intramolecular hydrogen bonding with the thiolate sulfur. This locks the molecule into a planar conformation and provides electrostatic stabilization to the anionic state.
Because the pKa (~5.95) is well below physiological pH (7.4), the Henderson-Hasselbalch equation dictates that >96% of 2-sulfanylbenzamide exists in the deprotonated thiolate form in vivo . This makes it an exceptional leaving group for acyl-transfer reactions.
Logical determinants lowering the pKa of 2-Sulfanylbenzamide via thiolate stabilization.
Quantitative Data: Thiol pKa Comparisons
To contextualize the acidity of 2-sulfanylbenzamide, it is essential to compare it against other standard thiols. The table below summarizes the pKa values across different structural classes, highlighting the impact of the ortho-amide substitution.
| Compound Class | Specific Molecule | Structural Feature | pKa Value | Reference |
| Aliphatic Thiol | Ethanethiol | No resonance | ~10.6 | Standard |
| Amino Acid | Cysteine | Zwitterionic effects | ~8.3 | Standard |
| Simple Aromatic | Thiophenol | Aromatic resonance | ~6.6 | Standard |
| Ortho-Amide | 2-Sulfanylbenzamide | Resonance + H-bond | 5.95 ± 0.43 | [1] |
| Ortho-Anilide | Thiosalicylanilide | Enhanced sterics/electronics | 5.7 | [2] |
Therapeutic Implications: Biomimetic Acyl-Transfer
The low pKa of 2-sulfanylbenzamide is not merely a physicochemical curiosity; it is the functional engine behind a class of drugs known as S-acyl-2-mercaptobenzamide thioesters (SAMTs) .
Because the 2-mercaptobenzamide thiolate is highly stable, SAMTs act as potent acyl donors at pH 7.4. When a SAMT encounters a reactive nucleophile, it rapidly transfers its acyl group and expels the 2-mercaptobenzamide leaving group.
-
HIV-1 NCp7 Inhibition: SAMTs are utilized to target the nucleocapsid protein 7 (NCp7) of HIV-1. The SAMT transfers an acyl group to the highly conserved zinc-coordinating cysteine residues of NCp7.3[3]. The thermodynamic feasibility of this metabolism relies entirely on the low pKa of the leaving group[4].
-
Targeted Androgen Receptor (AR) Acylation: By conjugating thiosalicylamides to AR-binding ligands (e.g., tolfenamic acid to create compound YZ03), researchers can direct the acyl-transfer activity to specific cellular targets.5[5].
Mechanism of S-acyl-2-mercaptobenzamide thioesters (SAMTs) in targeted protein acylation.
Experimental Methodologies
To rigorously evaluate the pKa and reactivity of 2-sulfanylbenzamide derivatives, standard protocols often fail due to the lipophilicity and oxidative susceptibility of aromatic thiols. The following methodologies are engineered for high-fidelity, self-validating data acquisition.
Protocol 1: Spectrophotometric Determination of pKa
Causality: Potentiometric titration frequently fails for aromatic thiols due to precipitation at the isoelectric point. We utilize UV-Vis spectroscopy because the deprotonated thiolate anion exhibits a strong bathochromic shift (red shift) and hyperchromicity due to enhanced n→
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 10 mM stock of 2-sulfanylbenzamide in anhydrous DMSO.
-
Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 3.0 to 9.0. Critical Step: Degas the buffers with
and add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to prevent oxidative dimerization. -
Sample Spiking: Spike the stock into the buffers to a final concentration of 50 µM (maintaining DMSO < 1% to avoid dielectric constant shifts).
-
Spectral Acquisition: Scan the absorbance from 250 nm to 400 nm using a thermostatted cuvette at 25°C.
-
Self-Validation (Isosbestic Point): Overlay the spectra. The protocol self-validates if all spectra intersect at a single, sharp isosbestic point. If the point drifts, it indicates a secondary reaction (e.g., disulfide formation), and the data must be discarded.
-
Data Analysis: Plot the absorbance at the
of the thiolate against pH and fit the curve to the Henderson-Hasselbalch equation to extract the pKa.
Self-validating spectrophotometric workflow for determining the pKa of aromatic thiols.
Protocol 2: In Vitro Acyl-Transfer Kinetics Assay
Causality: To measure the acyl-donor capability of a SAMT, we must track the expulsion of the 2-mercaptobenzamide leaving group. We utilize HEPES buffer instead of phosphate buffer, as phosphate can act as a competitive nucleophile and artificially inflate the reaction kinetics.
Step-by-Step Workflow:
-
Reaction Setup: Prepare a 100 µM solution of the synthesized SAMT in 50 mM HEPES buffer (pH 7.4, 25°C).
-
Nucleophile Addition: Initiate the reaction by adding a 10-fold molar excess (1 mM) of a model nucleophile, such as N-acetylcysteine.
-
Kinetic Monitoring: Monitor the reaction in real-time via UV-Vis at the specific
of the free 2-mercaptobenzamide thiolate anion. -
Self-Validation (Aliphatic Control): Run a parallel control reaction using an S-acyl-ethanethiol derivative. Because ethanethiol has a pKa of ~10.6, it is a poor leaving group at pH 7.4. The stark kinetic differential (orders of magnitude) between the SAMT and the aliphatic control validates that the accelerated acyl-transfer rate is exclusively driven by the low pKa of the 2-sulfanylbenzamide leaving group.
References
- LookChem Database.2-Sulfanylbenzamide | 5697-20-1.
- SSRN.Thiosalicylanilide complexes of nickel(II), palladium(II) and platinum(II).
- ResearchGate.CHEMICAL AND PHYSICAL PROPERTIES OF 2-MERCAPTOBENZAMIDE THIOESTERS.
- NIH PMC.Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase.
- NIH PMC.Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus.
Sources
- 1. lookchem.com [lookchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Biomimetic Acyltransfer and Targeted Covalent Modification: The Biological Activity and Toxicity Profile of Thiosalicylamide
As a Senior Application Scientist, I approach the pharmacological evaluation of thiosalicylamide (2-hydroxythiobenzamide) not merely as a structural curiosity, but as a highly programmable biomimetic engine. Traditional covalent inhibitors rely on highly reactive electrophiles that are susceptible to rapid degradation or non-specific toxicity. Thiosalicylamide disrupts this paradigm by functioning as a nucleophilic acyl-transfer catalyst. By harvesting endogenous metabolites to drive targeted protein modification, it represents a frontier in precision pharmacology.
This technical guide synthesizes the biological activity, toxicity profile, and experimental validation frameworks for thiosalicylamide and its derivatives.
Mechanistic Paradigm: Thiosalicylamide as a Biomimetic Acyltransferase
The core biological utility of thiosalicylamide lies in its unique thioamide group. Gas-phase electron diffraction and quantum chemical calculations reveal that the molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl and thiocarbonyl groups, which precisely tunes the nucleophilicity of the sulfur atom[1].
Instead of requiring exogenous reactive reagents, thiosalicylamide acts as a biomimetic acyltransferase. It intercepts endogenous cellular metabolites—specifically acetyl-CoA—and forms a transient, highly reactive thioester intermediate[2]. When conjugated to a target-specific ligand, this activated intermediate is brought into close proximity with a target protein, driving the covalent acetylation of specific lysine or cysteine residues[2]. This proximity-driven mechanism effectively turns a reversible binder into a catalytic covalent inhibitor.
Biomimetic acyltransfer mechanism of thiosalicylamide utilizing endogenous acetyl-CoA.
Pharmacological Applications and Biological Activity
The programmability of thiosalicylamide allows it to be redirected toward various high-value therapeutic targets by simply swapping the conjugated directing ligand.
Oncology: Androgen Receptor (AR) Antagonism
In advanced prostate cancer, the Androgen Receptor (AR) is a primary therapeutic target. Researchers have successfully conjugated thiosalicylamide with tolfenamic acid (a BF-3 site binder) to create the molecule YZ03 [2]. YZ03 selectively acetylates Lys720 on the AR, a critical residue for the binding of the FXXLF coactivator peptide[2]. By covalently modifying this interfacial residue, YZ03 severely inhibits AR-coactivator association, demonstrating how biomimetic acyltransferases can enhance protein-protein interaction inhibitors[2].
Inflammation: COX-1 Inhibition
Thiosalicylamide derivatives (such as WB1 and WB3) have been engineered to target cyclooxygenase-1 (COX-1)[3]. Unlike aspirin, which is a pre-acetylated non-catalytic covalent inhibitor that depletes over time, thiosalicylamide catalysts regenerate in situ. WB1 acquires acetate at a rate of
Antiviral Activity
Early applications of thiosalicylamide derivatives (e.g., MT-1 and SAMT-247) demonstrated their ability to catalyze the acetylation and inactivation of the HIV Gag polyprotein. By transferring acetate to Cys39 and adjacent lysines of the NCp7 domain, these compounds effectively disrupt viral assembly[2].
Quantitative Data Summary
| Compound / Conjugate | Primary Target | Biological Activity / Mechanism | Efficacy / Kinetic Metric |
| YZ03 | Androgen Receptor (AR) | Acetylates Lys720; blocks FXXLF coactivator peptide binding | Significant endogenous AR acetylation at 20 μM |
| MT-1 / SAMT-247 | HIV NCp7 (Gag) | Acetylates Cys39; inactivates Gag polyprotein | Potent viral inhibition |
| WB1 | Cyclooxygenase-1 (COX-1) | Catalytic covalent acylation | Acetate acquisition rate: |
| Thiosalicylamide-Polysiloxane | Lead(II) Ions | Ionophore for potentiometric sensing | Detection limit: |
Toxicity Profile and Cellular Viability
A critical hurdle for any covalent modifier is off-target toxicity. Fortunately, the basal cytotoxicity of unconjugated thiosalicylamide and related ring-substituted salicylanilides is remarkably low against human cells in culture[4].
Causality of the Toxicity Profile:
-
Targeted vs. Global Reactivity: Because thiosalicylamide requires proximity to transfer its acyl group efficiently, the unconjugated pharmacophore does not trigger massive, non-specific global protein acetylation. The toxicity is inherently restricted by the binding affinity and spatial geometry of the conjugated targeting ligand.
-
Metabolic Dependency: The toxicity profile is heavily influenced by the intracellular concentration of acetyl-CoA. In highly metabolic cancer cells (which exhibit the Warburg effect and elevated acetyl-CoA pools), the catalyst turns over more rapidly, selectively enhancing efficacy (and localized toxicity) in malignant tissues while sparing healthy cells[2].
-
Reversibility by Endogenous Deacetylases: Non-native acetylation induced by these compounds is actively monitored by cellular machinery. Endogenous histone deacetylases (HDACs) can hydrolyze these modifications, serving as a natural buffer against runaway off-target toxicity[3].
Methodology: Self-Validating Protocol for Targeted Acetylation
To rigorously evaluate the biological activity of a thiosalicylamide conjugate (e.g., YZ03 targeting AR), one must employ a self-validating experimental system . This protocol is designed so that every step contains internal controls to definitively prove that acetylation is proximity-driven and target-specific, rather than an artifact of global cellular stress.
Step-by-Step Workflow: In Vitro Acetylation Assay
-
Controlled Cellular Treatment:
-
Action: Culture CWR22Rv1 prostate cancer cells. Treat Group A with 20 μM YZ03 (the conjugate). Treat Group B with 20 μM of unlinked fragments (tolfenamic amide + thiosalicylamide).
-
Causality: Group B serves as a mechanistic negative control. If Group B fails to acetylate the AR, it proves that the covalent modification strictly requires the proximity provided by the intact conjugate[2].
-
-
Lysis and Immunoprecipitation (IP):
-
Action: Lyse cells using a mild RIPA buffer supplemented with HDAC inhibitors (to prevent signal loss). Perform IP using an anti-AR antibody alongside an Isotype IgG control.
-
Causality: The Isotype IgG eliminates false positives arising from non-specific binding of acetylated proteins to the agarose/magnetic beads.
-
-
Western Blotting and Densitometry:
-
Action: Run the eluate on an SDS-PAGE gel. Probe with anti-acetyllysine (AcK) to detect modification, and anti-AR to confirm equal pull-down efficiency.
-
Causality: Normalizing the AcK signal against the total AR signal ensures that perceived increases in acetylation are not simply due to variations in protein expression or IP yield.
-
-
Orthogonal Validation via LC-MS/MS:
-
Action: Excise the AR band, perform trypsin digestion, and analyze via LC-MS/MS to map the exact acetylation site (e.g., Lys720).
-
Causality: Western blotting only confirms that the protein is acetylated. LC-MS/MS validates the structural mechanism, proving the thiosalicylamide warhead reached the specific allosteric interface it was designed to target[2].
-
Self-validating experimental workflow for quantifying targeted protein acetylation.
References
-
Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates Source: National Institutes of Health (NIH) URL:4
-
Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase Source: National Institutes of Health (NIH) URL:2
-
Catalytic covalent inhibition of cyclooxygenase-1 by a biomimetic acyltransferase Source: National Institutes of Health (NIH) URL:3
-
Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide and 2-Methoxybenzamide Source: ResearchGate URL:1
-
A new potentiometric thiosalicylamide-functionalized polysiloxane carbon paste electrode for lead(II) determination Source: Journal of Electroanalytical Chemistry (via Sci-Hub) URL:5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic covalent inhibition of cyclooxygenase-1 by a biomimetic acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. A new potentiometric thiosalicylamide-functionalized polysiloxane carbon paste electrode for lead(II) determination / Journal of Electroanalytical Chemistry, 2012 [sci-hub.box]
The Dynamic Pharmacophore: Tautomeric Equilibrium in 2-Mercaptobenzamide Structures
This guide provides an in-depth technical analysis of the tautomeric and conformational dynamics of 2-mercaptobenzamide (2-MBA), a privileged scaffold in medicinal chemistry known for its utility in zinc-finger ejection, cysteine protease inhibition, and as a precursor to benzisothiazolinones.
Executive Summary
The pharmacological versatility of 2-mercaptobenzamide (2-MBA) stems from its ability to access multiple distinct structural states. Unlike simple amides, 2-MBA is not a static scaffold; it exists in a dynamic equilibrium governed by intramolecular hydrogen bonding (IMHB) , prototropic tautomerism , and ring-chain isomerism .
For drug developers, treating 2-MBA as a single fixed structure leads to erroneous docking scores and misinterpreted SAR data. This guide dissects the molecular manifold of 2-MBA, providing the structural intelligence required to exploit its reactivity for high-affinity target binding.
The Tautomeric & Conformational Manifold
The "identity" of 2-mercaptobenzamide in solution is a weighted average of three primary states. Understanding the energy barriers between these states is critical for predicting bioavailability and binding kinetics.
The Primary Equilibrium States
-
Open Amide (Conformer A - Solvated): In polar protic solvents (water/methanol), the intermolecular H-bonds with solvent disrupt internal stabilization. The thiol and amide groups rotate freely.
-
Closed Amide (Conformer B - IMHB Stabilized): In non-polar or lipophilic environments (e.g., protein binding pockets), the molecule locks into a planar conformation stabilized by a strong S-H···O=C intramolecular hydrogen bond. This "pseudo-ring" mimics the electronics of a heterocycle without the covalent constraint.
-
Cyclic Tautomer (Ring-Chain Form): Often overlooked, the thiol nucleophile can attack the amide carbonyl to form a transient 3-hydroxy-2,3-dihydro-1,2-benzisothiazole . While thermodynamically less stable than the open amide, this species is a critical transition state for covalent inhibition mechanisms.
The Oxidative "Trap" (Distinction from BIT)
Researchers often conflate 2-MBA with 1,2-benzisothiazol-3(2H)-one (BIT) .
-
2-MBA: C₇H₇NOS (Reduced form).
-
BIT: C₇H₅NOS (Oxidized form).
-
Relationship: They are a redox pair , not simple tautomers. However, under oxidative stress or high pH, 2-MBA spontaneously cyclizes and dehydrogenates to form BIT. Drug storage protocols must account for this conversion.
Visualization of the Equilibrium Landscape
Caption: The equilibrium landscape of 2-mercaptobenzamide. The green node represents the bioactive conformation often required for target engagement, while the red node represents the oxidative degradation product.
Thermodynamics & Environmental Determinants
Solvent Effects on Population
The equilibrium constant (
-
CDCl₃ (Non-polar): >95% exists as the Closed (IMHB) conformer. The S-H proton signal shifts downfield (δ 4.5–6.0 ppm) due to deshielding by the carbonyl oxygen.
-
DMSO-d₆ (Polar Aprotic): The solvent competes for H-bonding. The population shifts to ~60:40 (Open:Closed), depending on concentration.
-
D₂O (Polar Protic): The IMHB is largely disrupted. The thiol
drops (approx 7.0–7.5), leading to significant thiolate character at physiological pH.
The Zinc Ejection Mechanism
In metalloenzyme targets (e.g., HIV NCp7, ADH), the tautomeric preference is overridden by metal coordination.
-
Deprotonation: The thiol releases a proton (
lowers upon Zn approach). -
Chelation: The sulfur (thiolate) and the amide oxygen bind Zn²⁺ in a bidentate fashion.
-
Consequence: This geometry mimics the "Closed" conformer but with a metal bridge replacing the proton.
Analytical Methodologies
Distinguishing these forms requires specific spectroscopic protocols. Standard LC-MS is insufficient as it cannot separate rapid tautomers.
NMR Characterization Protocol
Objective: Quantify the strength of the Intramolecular Hydrogen Bond (IMHB).
-
Variable Temperature (VT) NMR:
-
Dissolve 2-MBA in CDCl₃.
-
Record ¹H NMR from 298 K to 223 K.
-
Analysis: If the S-H signal remains sharp and chemically shifted downfield with minimal temperature dependence (
ppb/K), it confirms a strong, locked IMHB. Broadening or upfield shifting indicates exchange with the open form.
-
-
Dilution Studies:
-
Prepare serial dilutions (100 mM to 1 mM) in CDCl₃.
-
Logic: If the chemical shift of the amide/thiol protons is concentration-independent, the H-bond is intramolecular . If shifts change, it is intermolecular (dimerization).
-
IR Spectroscopy Signatures
-
Free Amide (Solid/Polar):
appears at ~1660-1680 cm⁻¹. -
H-Bonded Amide (Non-polar):
shifts to lower frequencies (~1630-1650 cm⁻¹) due to the weakening of the C=O bond by the S-H interaction. -
S-H Stretch: A weak, broad band at ~2550 cm⁻¹ is diagnostic of the thiol form; its absence (with presence of C=S bands) would imply a thione, but in 2-MBA, the absence usually signals oxidation to the disulfide or BIT.
Experimental Protocols
Protocol A: Synthesis of 2-Mercaptobenzamide (Oxidation-Free)
Preventing the formation of BIT (Benzisothiazolinone) is the primary challenge.
Reagents: Thiosalicylic acid, Urea (or Ammonia), TCEP (Tris(2-carboxyethyl)phosphine).
-
Activation: React thiosalicylic acid with thionyl chloride (
) under inert atmosphere ( ) to form 2-chlorocarbonylbenzenesulfenyl chloride (intermediate). Note: The thiol is protected as the sulfenyl chloride in situ. -
Amidation: Add concentrated aqueous ammonia at 0°C dropwise.
-
Reduction (Critical Step): The reaction initially yields a mixture of 2-MBA and BIT. Add 1.5 eq. TCEP-HCl in MeOH/Water (9:1) and stir for 2 hours at RT. TCEP selectively reduces the S-N bond of any formed BIT back to the open thiol-amide.
-
Isolation: Acidify to pH 4, extract with degassed Ethyl Acetate. Wash with brine containing 5% sodium ascorbate (antioxidant).
-
Storage: Store under Argon at -20°C.
Protocol B: Tautomer Trapping Assay
To determine if the Cyclic Tautomer is accessible for a specific derivative.
-
Reagent: Use 2-iodopropane as a soft alkylating agent.
-
Procedure: React 2-MBA derivative with 1.0 eq 2-iodopropane in Acetone (
base). -
Analysis:
-
S-Alkylation (Major): Product is 2-(isopropylthio)benzamide. Indicates Open/Closed form dominance.
-
O-Alkylation (Minor): Product is isopropyl 2-mercaptobenzimidate. Indicates Iminol tautomer access.
-
N-Alkylation (Cyclic): If N-isopropyl-benzisothiazolinone is observed (rare), it suggests the cyclic tautomer was trapped, though this usually requires oxidative conditions.
-
Drug Design Implications
Pharmacophore Modeling
When docking 2-MBA derivatives:
-
Do NOT dock only the linear, lowest-energy vacuum structure.
-
Force the planar, IMHB-stabilized conformation (S and O syn).
-
Set Constraints: Distance
= 2.8–3.2 Å; Angle = 140–160°.
Covalent Inhibitor Design
If targeting a cysteine protease (e.g., Cathepsin):
-
The Cyclic Tautomer (Scheme 2.3) mimics the tetrahedral intermediate of peptide bond hydrolysis.
-
Electron-withdrawing groups (EWGs) at the 5-position of the benzene ring stabilize the thiolate, increasing acidity and reactivity toward the catalytic cysteine of the enzyme.
Mechanism of Action (Zinc Ejection)
Caption: The kinetic pathway of zinc ejection. The high affinity of the 2-MBA thiolate-amide chelate strips Zn²⁺ from the protein, leading to unfolding and loss of function.
References
-
Tautomeric Equilibrium in Heterocycles. Journal of Physical Chemistry A. (2021). "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts." Link
-
Ring-Chain Tautomerism. Open Access Library Journal. (2017). "Ring-Chain Tautomerism of the Condensation Products of 2-Mercaptobenzohydrazide." Link
-
Synthesis & Oxidation. Journal of Organic Chemistry. (2023). "Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one." Link
-
Biological Application (HIV). Journal of Medicinal Chemistry. (2014). "Probing Mercaptobenzamides as HIV Inactivators via Nucleocapsid Protein 7." Link
-
NMR Methodology. Journal of Medicinal Chemistry. (2016). "Quantification of free ligand conformational preferences by NMR and their relationship to the bioactive conformation." Link
potential pharmaceutical applications of 2-Sulfanylbenzamide
Technical Guide: Pharmaceutical Applications of 2-Sulfanylbenzamide
Executive Summary
2-Sulfanylbenzamide (CAS: 13114-60-8), also known as 2-mercaptobenzamide or thiosalicylamide, represents a privileged pharmacophore in medicinal chemistry. Its utility stems from the "ortho-effect"—the proximity of a nucleophilic thiol (-SH) and an electrophilic/H-bond donating amide (-CONH₂) group. This bifunctionality allows it to serve as a zinc-ejecting agent in antiviral therapies (specifically HIV), a bioactive scaffold for benzisothiazolinones (BITs), and a structural isostere for organoselenium antioxidants (Ebselen analogs).
This guide dissects the mechanistic underpinnings of these applications, providing validated protocols for synthesis and bio-assaying.
Chemical Architecture & Pharmacophore Analysis
The therapeutic potential of 2-sulfanylbenzamide is dictated by its ability to undergo intramolecular cyclization and metal chelation.
-
The Nucleophilic Thiol: The sulfur atom at the ortho position is highly reactive toward soft electrophiles (e.g., Zinc ions, alkyl halides).
-
The Amide Anchor: The amide group provides hydrogen bond donors/acceptors essential for protein docking and facilitates heterocycle formation via N-S bond closure.
-
Redox Switch: The molecule can toggle between its reduced thiol form and oxidized disulfide or benzisothiazolone forms, acting as a redox sensor or modulator.
Therapeutic Application I: HIV-1 NCp7 Inhibition (Zinc Ejection)
The most advanced pharmaceutical application of 2-sulfanylbenzamide derivatives—specifically S-acyl-2-mercaptobenzamide thioesters (SAMTs) —is the targeting of the HIV-1 Nucleocapsid protein (NCp7).
The Mechanism: Zinc Ejection
NCp7 contains two highly conserved CCHC zinc fingers essential for viral RNA packaging and replication. Unlike viral enzymes (protease, reverse transcriptase), NCp7 is structural and highly conserved, making it resistant to mutation-driven drug resistance.
-
Prodrug Entry: The SAMT (or prodrug variant like Nipamovir) enters the cell.
-
Bioactivation: Cytosolic esterases or thiols cleave the protecting group, generating the free 2-sulfanylbenzamide species (thiolate anion).
-
Ligand Exchange: The thiolate nucleophile attacks the zinc-coordinated cysteine residues on the NCp7 zinc finger.
-
Ejection: The zinc ion is chelated by the benzamide or released, causing the protein to unfold (Apo-NCp7).
-
Viral Inactivation: The unfolded NCp7 cannot package viral RNA, rendering the virus non-infectious.
Pathway Visualization
Figure 1: Mechanism of HIV-1 inactivation via Zinc Ejection by 2-Sulfanylbenzamide derivatives.[1]
Therapeutic Application II: Benzisothiazolinone (BIT) Scaffold
2-Sulfanylbenzamide is the immediate precursor to 1,2-benzisothiazol-3(2H)-ones (BITs) via oxidative cyclization. While BIT is industrially known as a biocide, pharmaceutical derivatives function as:
-
Caspase Inhibitors: Regulating apoptosis in neurodegenerative diseases.
-
Platelet Aggregation Inhibitors: Modulating thrombosis pathways.
-
Antimicrobial Agents: Disrupting bacterial metabolic enzymes.
The transformation involves the formation of an S–N bond between the amide nitrogen and the thiol sulfur.
Synthesis Workflow
Figure 2: Oxidative cyclization pathway for the synthesis of the BIT scaffold.
Experimental Protocols
These protocols are designed for validation in a drug discovery context.
Protocol A: Green Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)
Objective: To convert 2-sulfanylbenzamide into the bioactive BIT scaffold using a metal-free oxidative method.
Materials:
-
2-Sulfanylbenzamide (1.0 eq)
-
Hydrogen Peroxide (30% aq., 1.2 eq)
-
Solvent: Ethanol or Water
-
Catalyst (Optional): Iodine (
, 5 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-sulfanylbenzamide (1 mmol) in Ethanol (5 mL) in a round-bottom flask.
-
Addition: Add
catalyst (if using) followed by the slow, dropwise addition of at room temperature. -
Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The disappearance of the thiol spot indicates completion.
-
Quenching: Cool to room temperature. Add saturated sodium thiosulfate solution to quench excess oxidant.
-
Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with ethyl acetate (
mL), dry over , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water to yield pure BIT.
Protocol B: In Vitro Zinc Ejection Assay (Fluorescence)
Objective: To quantify the ability of a 2-sulfanylbenzamide derivative to eject Zinc from a Zinc Finger peptide (NCp7 mimic).
Principle: The assay uses Trp37 fluorescence . The Zinc-bound form of NCp7 has intrinsic fluorescence. When Zinc is ejected and the protein unfolds or aggregates, the fluorescence intensity changes (typically quenches) or shifts. Alternatively, a zinc-binding fluorophore like PAR (4-(2-pyridylazo)resorcinol) can be used (PAR-Zn complex absorbs at 500nm).
Materials:
-
Recombinant NCp7 peptide (
in Tris buffer, pH 7.4). -
Test Compound (2-Sulfanylbenzamide derivative) in DMSO.
-
Zinc Indicator: PAR (
).
Step-by-Step Methodology:
-
Baseline: In a quartz cuvette or 96-well plate, add
of NCp7-Zn complex solution. Measure absorbance at 500 nm (if using PAR) or Fluorescence (Ex 280nm / Em 350nm for Trp). -
Titration: Add the Test Compound in increasing concentrations (
to ). -
Incubation: Incubate for 30 minutes at 37°C to allow ligand exchange.
-
Measurement:
-
Method A (PAR): Add PAR solution. If Zn is ejected, it binds PAR, forming a PAR-Zn complex with high absorbance at 500 nm.
-
Method B (Trp): Monitor the decay of Tryptophan fluorescence signal relative to DMSO control.
-
-
Data Analysis: Plot
or vs. log[Compound]. Calculate the for Zinc ejection.
Comparative Data: Chalcogen Isosteres
2-Sulfanylbenzamide is the sulfur isostere of Ebselen precursors. While Ebselen (Selenium) is a potent Glutathione Peroxidase (GPx) mimic, the Sulfur variants (BITs) exhibit distinct reactivity profiles.
| Feature | Sulfur Analog (BIT / 2-Sulfanylbenzamide) | Selenium Analog (Ebselen) |
| Atom Radius | Smaller (100 pm) | Larger (115 pm) |
| Nucleophilicity | Moderate | High |
| Oxidation Potential | Harder to oxidize | Easier to oxidize (GPx mimicry) |
| Primary Target | Zinc Fingers (NCp7), Cysteine Proteases | Peroxides (ROS), Free Radicals |
| Stability | High (Covalent S-N bond) | Moderate (Se-N bond labile) |
Insight: Researchers should utilize the Sulfur analog when targeting structural proteins (like HIV NCp7) where stable covalent modification or strong chelation is required, rather than catalytic redox cycling.
References
-
Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. Source: ACS Pharmacology & Translational Science (2023). URL:[Link]
-
Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Source: Journal of Medicinal Chemistry (2026/2023). URL:[Link] (Note: Link directs to foundational work in this series by the same research groups).
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. Source: Molecules / PMC (2025). URL:[Link]
-
Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Source: Free Radical Biology and Medicine. URL:[Link]
Sources
The Catalytic and Electrochemical Conversion of 2-Sulfanylbenzamide to 1,2-Benzisothiazol-3(2H)-ones: A Mechanistic and Synthetic Guide
Executive Summary
The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a privileged pharmacophore in medicinal chemistry—serving as the structural core for atypical antipsychotics like ziprasidone and lurasidone—and a globally ubiquitous industrial biocide. For drug development professionals and process chemists, the most atom-economical and direct synthetic route to this heterocycle is the oxidative dehydrogenative cyclization of 2-sulfanylbenzamide (also known as 2-mercaptobenzamide).
As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction schemes. Here, we will dissect the chemical causality of N–S bond formation, compare modern catalytic and electrochemical methodologies, and provide self-validating experimental protocols designed for high-fidelity scale-up.
Chemical Causality & Mechanistic Pathways (The "Why")
The conversion of 2-sulfanylbenzamide to a benzisothiazolone requires the formation of an intramolecular N–S bond. Thermodynamically, this is a dehydrogenative coupling that necessitates the extrusion of two protons (2H⁺) and two electrons (2e⁻). The choice of oxidant and catalytic system dictates the pathway, the byproduct profile, and the scalability of the reaction.
Transition-Metal Aerobic Oxidation
In transition-metal-catalyzed systems (e.g., Mn, Cu, Co), the metal acts as a single-electron transfer (SET) shuttle, utilizing molecular oxygen (O₂) as the terminal, green oxidant 1. For example, Mn(OAc)₂ undergoes aerobic oxidation to a high-valent Mn(III) species. This active catalyst oxidizes the thiol group (–SH) of 2-sulfanylbenzamide to a highly reactive thiyl radical . Because the ortho-amide group is held in close spatial proximity, rapid intramolecular nucleophilic attack by the nitrogen lone pair onto the sulfur radical outcompetes intermolecular dimerization, driving the equilibrium toward the cyclized BIT product 2.
Electrochemical Dehydrogenative Cyclization
Electricity is increasingly recognized as a sustainable redox agent, replacing stoichiometric chemical oxidants. In an undivided electrochemical cell, anodic oxidation strips an electron from the thiol to generate the thiyl radical. Interestingly, unlike the metal-catalyzed route, the electrochemical pathway often proceeds via an intermediate disulfide dimer (intermolecular coupling). Subsequent anodic oxidation of this disulfide triggers the final intramolecular cyclization and deprotonation to yield the benzisothiazolone 1.
Mechanistic Visualization
The following diagram maps the logical flow of the electrochemical dehydrogenative cyclization, illustrating the transient intermediates that dictate the reaction's progression.
Electrochemical dehydrogenative cyclization pathway of 2-sulfanylbenzamide to benzisothiazolones.
Quantitative Data & Reaction Metrics
To select the appropriate methodology for your specific scale and regulatory requirements, consult the comparative metrics below:
| Synthetic Methodology | Catalyst / Additive | Primary Oxidant | Typical Yield | Green Metric / Primary Byproduct |
| Aerobic Oxidation (Mn) | Mn(OAc)₂ (1.0 mol%) | O₂ (0.3 MPa) | 90–99% | H₂O (High atom economy) |
| Electrochemical | (n-Bu)₄NBr (Electrolyte) | Anodic Current | 75–85% | H₂ (Non-hazardous, generated at cathode) |
| Industrial Peroxide | None | H₂O₂ (aq) | >90% | H₂O (Highly scalable, exothermic) |
| Aerobic Oxidation (Cu) | CuCl or Cu(I) salts | O₂ (Atmospheric) | 80–95% | H₂O (Requires ligand optimization) |
Self-Validating Experimental Protocols (The "How")
A robust protocol must contain internal feedback loops (In-Process Controls) to ensure the chemist can validate the reaction state in real-time.
Protocol A: Mn-Catalyzed Aerobic Oxidative Cyclization
Derived from optimized industrial and academic aerobic procedures 2, 3.
-
Reactor Charging: To a 250 mL pressure reactor, add 2-sulfanylbenzamide (100 mmol), Mn(OAc)₂ (1.0 mol%), and ethanol (160 mL).
-
Causality: Ethanol provides optimal solubility for the monomeric precursor while suppressing premature intermolecular aggregation.
-
-
Pressurization & Heating: Seal the reactor, purge the headspace with O₂, and pressurize to 0.2–0.3 MPa. Heat the mixture to 100–120 °C under vigorous stirring (800 rpm).
-
Causality: Elevated O₂ pressure overcomes the gas-liquid mass transfer limitation, ensuring the Mn(II)/Mn(III) catalytic cycle is never oxidant-starved.
-
-
In-Process Control (IPC): Monitor the pressure gauge. A steady pressure drop indicates active O₂ consumption. Maintain pressure via a regulator. After 8–10 hours, sample for HPLC analysis. The system validates itself when the precursor peak area drops below <0.5%.
-
Workup & Isolation: Cool to room temperature and safely vent residual O₂. Remove ethanol via rotary evaporation. Add 100 mL of deionized water and stir for 20 minutes.
-
Causality: Water acts as an anti-solvent, driving the quantitative precipitation of the hydrophobic 1,2-benzisothiazol-3(2H)-one. Filter and dry the white solid.
-
Protocol B: Electrochemical Dehydrogenative Cyclization
A modern, green-chemistry approach bypassing chemical oxidants 1.
-
Cell Assembly: Equip an undivided electrochemical cell with a Platinum (Pt) plate anode and a Nickel (Ni) plate cathode.
-
Causality: The undivided cell minimizes ohmic drop and simplifies scale-up. Pt is chosen for its high anodic stability, preventing electrode degradation during thiol oxidation.
-
-
Electrolyte Preparation: Dissolve 2-sulfanylbenzamide (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.2 equiv) in a suitable solvent.
-
Causality: TBAB serves a dual purpose: it provides essential ionic conductivity and acts as a redox mediator (via the Br⁻/Br₂ cycle) to facilitate indirect, milder oxidation at the anode.
-
-
Electrolysis: Apply a constant current (e.g., 10 mA/cm²) at room temperature.
-
Causality: Constant current ensures a predictable, steady rate of radical generation, preventing over-oxidation to sulfonic acids—a common failure mode when uncontrolled high potentials are applied.
-
-
Validation & Monitoring: Monitor the cell voltage. A stable voltage indicates steady-state electrolysis; a sudden spike warns of electrode passivation. Use TLC/GC-MS to track the reaction: you will observe the transient formation of the disulfide dimer, which subsequently converts to the cyclized product. Terminate electrolysis when the charge passes ~2.2 F/mol.
References
- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives.
- Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)2. Japan Science and Technology Agency (J-GLOBAL).
- 1,2-Benzisothiazol-3(2H)-one synthesis. ChemicalBook.
- Process for preparing 1,2-benzisothiazolin-3-one (WO2013060766A1).
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)<sub>2</sub> | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Green Oxidative Cyclization of 2-Sulfanylbenzamide to 1,2-Benzisothiazol-3(2H)-one (BIT)
Executive Summary
This application note details the synthesis of 1,2-benzisothiazol-3(2H)-one (BIT), a critical isothiazolinone scaffold used widely as a biocide and a pharmacon (e.g., in the synthesis of atypical antipsychotics like Lurasidone).
While historical methods utilized corrosive chlorinating agents (e.g., chlorine gas, sulfuryl chloride) to activate the sulfur atom, this guide focuses on oxidative dehydrogenative cyclization . We present two protocols:
-
Method A (Process Scale): An aqueous, green chemistry approach using Hydrogen Peroxide (
). -
Method B (MedChem Scale): An Iodine (
) mediated cyclization for rapid library generation.
Scientific Background & Mechanism[1][2]
The Chemical Challenge
The transformation requires the formation of a Nitrogen-Sulfur (N-S) bond via the oxidative closure of 2-sulfanylbenzamide (also known as 2-mercaptobenzamide). The primary challenge is controlling the oxidation state of the sulfur. Over-oxidation can lead to sulfoxides or sulfones, while under-oxidation results in the formation of the disulfide dimer (2,2'-dithiodibenzamide).
Mechanistic Pathway
The reaction proceeds through an "activation-displacement" mechanism. The oxidant generates an electrophilic sulfur species (sulfenic acid or sulfenyl iodide), which is subsequently attacked by the amide nitrogen.
Key Insight: The disulfide dimer is often observed as an intermediate. In the presence of sufficient oxidant and base, the disulfide bond cleaves and cyclizes to form BIT.
Figure 1: Mechanistic pathway for the oxidative cyclization of 2-sulfanylbenzamide.[1]
Experimental Protocols
Method A: Aqueous Hydrogen Peroxide (Green Process)
Recommended for gram-to-kilogram scale synthesis. Eliminates organic solvents and halogenated byproducts.
Reagents & Equipment[2][1][3][4][5]
-
Precursor: 2-Sulfanylbenzamide (15.3 g, 100 mmol)
-
Base: Sodium Hydroxide (NaOH), 20% aqueous solution
-
Oxidant: Hydrogen Peroxide (
), 30% w/w aqueous solution -
Acid: Hydrochloric Acid (HCl), 37% (for workup)
-
Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel.
Step-by-Step Protocol
-
Dissolution: In the reaction vessel, charge 15.3 g of 2-Sulfanylbenzamide. Add 50 mL of 20% NaOH solution. Stir at room temperature until the solid completely dissolves (formation of sodium thiolate).
-
Note: The solution may turn slightly yellow.
-
-
Oxidant Addition: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Reaction: Add 12 mL of 30%
dropwise over 30 minutes.-
Critical Process Parameter (CPP): Maintain internal temperature < 20 °C. The reaction is exothermic.
-
-
Completion: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC.
-
Workup: Cool the mixture back to 10 °C. Slowly acidify with conc. HCl to pH 2–3.
-
Observation: A thick white/off-white precipitate will form immediately.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Method B: Iodine-Mediated Cyclization (MedChem)
Recommended for small-scale library synthesis or when strictly anhydrous conditions are preferred.
Reagents
-
Precursor: 2-Sulfanylbenzamide (153 mg, 1 mmol)
-
Oxidant: Iodine (
) (254 mg, 1.0 equiv) -
Base: Potassium Carbonate (
) (2 equiv) or Triethylamine -
Solvent: Ethanol or DMSO
Step-by-Step Protocol
-
Setup: Dissolve 2-Sulfanylbenzamide in Ethanol (5 mL).
-
Activation: Add
(276 mg, 2 mmol) and stir for 10 minutes. -
Cyclization: Add Iodine (
) in one portion. The dark color of iodine will fade as it is consumed. -
Reflux: Heat the mixture to reflux (78 °C) for 1–2 hours.
-
Quench: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (
) to quench excess iodine (solution turns from brown/yellow to clear). -
Extraction: Evaporate ethanol, dilute with water, and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organics over
and concentrate. Recrystallize from Ethanol/Water if necessary.
Analytical Validation & Specifications
To ensure the protocol is "self-validating," compare your isolated product against these standard physicochemical properties.
| Parameter | Specification | Notes |
| Appearance | White to light yellow powder | Dark orange indicates oxidation impurities. |
| Melting Point | 154 – 158 °C | Sharp range indicates high purity. |
| (400 MHz, | ||
| Solubility | Soluble in DMSO, MeOH, DCM | Sparingly soluble in cold water. |
| HPLC Purity | > 97% (Area %) | Main impurity is usually the disulfide dimer. |
Process Workflow Diagram:
Figure 2: Operational workflow for the aqueous peroxide synthesis method.
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Disulfide Formation: If the reaction stops at the disulfide stage (2,2'-dithiodibenzamide), it indicates insufficient oxidant or insufficient reaction time.
-
Correction: Add an additional 0.2 eq of
and heat gently to 40 °C.
-
-
Colored Impurities: A deep yellow/orange color often indicates the formation of sulfoxides or iodine retention (in Method B).
-
Correction: Wash the final solid thoroughly with cold water (Method A) or thiosulfate solution (Method B). Recrystallization from ethanol is effective.
-
Safety Considerations
-
Hydrogen Peroxide: 30%
is a strong oxidizer. Contact with metal catalysts or organic solvents can cause rapid decomposition. Always add slowly to the reaction. -
Sensitization: BIT is a known skin sensitizer.[6] Handle all solids in a fume hood and wear nitrile gloves.
References
-
Patent: Bevinakatti, H. S., et al. (2013). Process for preparing 1,2-benzisothiazolin-3-one. WO2013060766A1. Link
-
Mechanism & Synthesis: Wang, M., et al. (2012).[2] Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-ones. The Journal of Organic Chemistry, 77(10), 4917–4923. Link
-
Physical Properties: National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 17520, Benzisothiazolinone. Link
-
Iodine Catalysis: Ceylan, M., et al. (2012).[8] Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives. Records of Natural Products, 6(3). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US20130109864A1 - Process for preparing 1,2-benzoisothiazoline-3-one - Google Patents [patents.google.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. rsc.org [rsc.org]
- 6. 1,2-Benzisothiazol-3(2H)-one CAS#: 2634-33-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
Application Note: Advanced Oxidative Cyclization Protocols for 2-Mercaptobenzamide to 1,2-Benzisothiazol-3(2H)-ones
Introduction & Scientific Rationale
1,2-Benzisothiazol-3(2H)-one (BIT) and its derivatives represent a highly privileged class of heterocycles, functioning as critical structural motifs in medicinal chemistry (e.g., ebselen analogues, caspase inhibitors) and as broad-spectrum industrial biocides [1]. The foundational step in constructing the isothiazolone core relies on the intramolecular oxidative N–S bond formation of 2-mercaptobenzamides.
Historically, this transformation required stoichiometric amounts of harsh, environmentally damaging oxidants such as halogens or hypervalent iodine. However, modern synthetic and industrial demands necessitate greener, highly efficient, and scalable protocols. This application note synthesizes field-proven methodologies for the oxidative cyclization of 2-mercaptobenzamides, detailing the causality behind experimental choices across three distinct paradigms: industrial peroxide oxidation, transition-metal-catalyzed aerobic oxidation, and electrochemical dehydrogenative cyclization.
Mechanistic Pathways & Causality Analysis
The central thermodynamic challenge in synthesizing benzisothiazolones is the selective dehydrogenative coupling of the sulfhydryl (–SH) and amide (–NH2) groups without triggering over-oxidation to sulfonates or intermolecular disulfide dimerization.
-
Peroxide-Mediated Oxidation (Industrial Standard): Utilizing aqueous hydrogen peroxide on the sodium salt of 2-mercaptobenzamide ensures the thiolate is highly nucleophilic. H₂O₂ directly oxidizes the sulfur atom, facilitating rapid intramolecular nucleophilic attack by the amide nitrogen. This method is highly scalable, yielding water as the sole byproduct [3].
-
Aerobic Transition-Metal Catalysis: Earth-abundant metal catalysts, such as Mn(II) or Co(II), enable a radical-mediated pathway under an O₂ atmosphere. The metal is oxidized by O₂ to a higher oxidation state (e.g., Mn(III)), which then undergoes single-electron transfer (SET) with the thiol to generate a highly reactive thiyl radical. Subsequent intramolecular nucleophilic attack by the N–H bond on this radical intermediate, followed by further oxidation and deprotonation, establishes the N–S bond [1, 2].
-
Electrochemical Dehydrogenative Cyclization: This reagent-free approach utilizes anodic oxidation. When paired with a redox mediator like tetrabutylammonium bromide ((n-Bu)₄NBr), the bromide is oxidized at the anode to active bromine species. These species selectively oxidize the thiol group in situ, driving cyclization while hydrogen gas evolves safely at the cathode [1].
Mechanistic pathway of metal-catalyzed aerobic oxidative cyclization via thiyl radical.
Quantitative Protocol Comparison
To assist in selecting the appropriate methodology for specific research or production scales, the quantitative metrics of the three protocols are summarized below:
| Protocol | Primary Oxidant / Catalyst | Solvent System | Typical Yield | Reaction Time | Environmental Impact |
| A. Industrial Peroxide | H₂O₂ (Aqueous 8-30 wt%) | Water / NaOH | >90% | 1 - 2 h | Low (Water byproduct) |
| B. Aerobic Catalysis | O₂ / Mn(OAc)₂ (5 mol%) | DMF or Water | 85 - 95% | 6 - 12 h | Very Low (Earth-abundant metal) |
| C. Electrochemical | Anodic Oxidation (10 mA) | MeCN / Water | 75 - 88% | 3 - 5 h | Excellent (Reagent-free, H₂ byproduct) |
Detailed Experimental Protocols
Protocol A: Industrial-Scale Peroxide Oxidation
Optimized for high-throughput synthesis and industrial scale-up [3].
-
Salt Formation: Suspend 2-mercaptobenzamide (10.0 mmol) in 15 mL of distilled water. Slowly add an aqueous solution of NaOH (11.0 mmol, 1.1 eq). Rationale: Deprotonation forms the highly nucleophilic sodium thiolate salt, which dramatically accelerates the subsequent oxidation step.
-
Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Rationale: The addition of peroxide is highly exothermic; strict thermal control prevents the over-oxidation of the thiol to sulfinic/sulfonic acids.
-
Oxidation: Dropwise add 8–30 wt% aqueous H₂O₂ (10.5 mmol, 1.05 eq) over 30 minutes, maintaining the internal temperature below 15 °C.
-
Cyclization: Remove the ice bath and stir the mixture for 1 hour at room temperature to ensure complete cyclization.
-
Isolation: Acidify the mixture to pH 4-5 using dilute HCl (1M) to precipitate the 1,2-benzisothiazol-3(2H)-one product. Filter the white/pale-yellow precipitate, wash with cold water, and dry under vacuum.
Protocol B: Aerobic Mn(OAc)₂-Catalyzed Cyclization
Optimized for green chemistry applications utilizing transition-metal catalysis [2].
-
Reaction Setup: Charge an oven-dried Schlenk tube with 2-mercaptobenzamide (1.0 mmol) and Mn(OAc)₂ (0.05 mmol, 5 mol%) as the catalyst.
-
Solvent Addition: Add 3 mL of DMF (or water, depending on the lipophilicity of the substrate derivatives) to the reaction vessel.
-
Atmosphere Exchange: Purge the vessel with O₂ gas three times and maintain a strict O₂ atmosphere using a double-layered balloon. Rationale: O₂ serves as the terminal oxidant, driving the Mn(II)/Mn(III) catalytic cycle.
-
Thermal Activation: Heat the mixture to 80 °C and stir for 8 hours. Rationale: Elevated temperatures provide the activation energy required for the single-electron transfer from the Mn(III) intermediate to the thiol.
-
Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL) to remove DMF and metal traces. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol C: Electrochemical Dehydrogenative Cyclization
Optimized for late-stage functionalization and reagent-free synthesis [1].
Electrochemical cell setup for reagent-free dehydrogenative N-S bond formation.
-
Cell Preparation: Equip a 20 mL undivided electrochemical cell with a graphite rod anode and a platinum plate cathode (1.0 cm × 1.0 cm).
-
Electrolyte/Mediator Solution: Dissolve 2-mercaptobenzamide (1.0 mmol) and (n-Bu)₄NBr (0.2 mmol, 20 mol%) in 10 mL of a MeCN/H₂O (9:1 v/v) solvent mixture. Rationale: (n-Bu)₄NBr acts dually as a supporting electrolyte to ensure conductivity and as a redox mediator (generating active bromine species in situ).
-
Electrolysis: Perform constant-current electrolysis at 10 mA at room temperature. The active bromine selectively oxidizes the thiol group, while protons are reduced at the cathode to generate H₂ gas.
-
Monitoring: Monitor the reaction via TLC (Thin-Layer Chromatography) until complete consumption of the starting material is observed (typically 3.5 to 4.5 hours).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry over MgSO₄, and purify by silica gel chromatography to isolate the pure benzisothiazolone.
References
[1] Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
[2] Title: Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)₂ Source: Catalysis in Industry (Springer) URL: [Link]
[3] Title: Process for preparing 1,2-benzisothiazolin-3-one (WO2013060766A1) Source: Google Patents URL:
using 2-Sulfanylbenzamide as a bidentate ligand in coordination chemistry
Application Note: 2-Sulfanylbenzamide as a Bidentate Ligand in Coordination Chemistry
Abstract
This guide details the protocol for utilizing 2-Sulfanylbenzamide (2-mercaptobenzamide) as a bidentate chelating agent in the synthesis of transition metal complexes. It explores the ligand's thione-thiol tautomerism, specific coordination modes ([S,O] vs. [S,N]), and provides a validated workflow for synthesizing Cu(II), Ni(II), and Zn(II) complexes. The guide is designed for researchers in bioinorganic and medicinal chemistry, emphasizing the enhancement of biological activity (antimicrobial/cytotoxic) through chelation.
Introduction & Ligand Chemistry
2-Sulfanylbenzamide (also known as thiosalicylamide) presents a unique coordination environment due to the ortho-positioning of a "soft" thiol (-SH) group and a "hard/borderline" amide (-CONH₂) group on a benzene ring.
Tautomerism and Deprotonation
The ligand exists in equilibrium between a thione and a thiol form. In solution, particularly in the presence of metal ions or bases, the equilibrium shifts toward the thiol form, which readily deprotonates to the thiolate anion (S⁻) . This anionic sulfur is a potent nucleophile and the primary anchor for metal coordination.
-
Thiol Form (Active): Ar-SH / Ar-CONH₂
-
Thiolate Form (Coordinating): Ar-S⁻ / Ar-CONH₂
Coordination Modes
Upon deprotonation of the thiol, the ligand typically acts as a mono-anionic bidentate donor. The formation of a stable 6-membered chelate ring is the driving force for complexation.
-
Mode A [S, O]: Coordination via the thiolate sulfur and the amide oxygen. This is common with "harder" oxyphilic metals or in neutral pH where the amide nitrogen remains protonated.
-
Mode B [S, N]: Coordination via the thiolate sulfur and the amide nitrogen. This often occurs with softer transition metals (Ni²⁺, Cu²⁺) or at higher pH where the amide nitrogen may also deprotonate, potentially leading to neutral species without external counter-ions.
Synthesis Protocol: Metal(II) Complexes
This protocol is optimized for M(II) metals (Cu, Ni, Zn, Co) to yield neutral complexes of the general formula [M(L)₂] or [M(L)₂·nH₂O] .
Reagents & Equipment
-
Ligand: 2-Sulfanylbenzamide (98%+ purity).
-
Metal Salts: Metal(II) Acetate or Chloride (Acetates are preferred as they act as a weak base to assist deprotonation).
-
Solvent: Absolute Ethanol or Methanol (Green chemistry compliant).
-
Base (Optional): Triethylamine (Et₃N) or Sodium Acetate (if using chloride salts).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Büchner funnel.
Step-by-Step Methodology
Step 1: Ligand Solution Preparation Dissolve 2.0 mmol of 2-Sulfanylbenzamide in 20 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete dissolution.
-
Critical Insight: If the solution is cloudy, filter before adding metal to avoid impurity inclusion.
Step 2: Metal Addition Dissolve 1.0 mmol of the Metal(II) salt in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous stirring.
-
Stoichiometry: Maintain a 1:2 (Metal:Ligand) ratio strictly to favor the bis-chelate [M(L)₂] formation.
Step 3: pH Adjustment (Conditional)
-
If using Acetates: The acetate ion usually provides sufficient basicity (pH ~6-7).
-
If using Chlorides: The solution will become acidic. Add Et₃N dropwise until pH reaches ~7.5–8.0. This ensures the thiol group (-SH) is deprotonated to thiolate (-S⁻).
Step 4: Reflux Heat the reaction mixture to reflux (approx. 78°C for ethanol) for 3–5 hours .
-
Observation: A color change (e.g., Green for Cu, Yellow/Green for Ni) or precipitate formation indicates complexation.
Step 5: Isolation Cool the mixture to room temperature. If precipitation is not immediate, reduce solvent volume by 50% using a rotary evaporator or cool in an ice bath. Filter the solid precipitate using a Büchner funnel.[1]
Step 6: Purification Wash the precipitate 3 times with cold ethanol (to remove unreacted ligand) and once with diethyl ether. Dry in a vacuum desiccator over anhydrous CaCl₂.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized workflow for the synthesis of bis(2-sulfanylbenzamide)metal(II) complexes.
Characterization & Validation
To ensure scientific integrity, the synthesized complex must be validated against the free ligand.
Infrared Spectroscopy (FT-IR) Data
The most diagnostic tool for this ligand is the disappearance of the S-H stretch and the shift in the Amide bands.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(S-H) | 2500 – 2600 (Weak) | Absent | Confirms deprotonation and coordination via Sulfur. |
| ν(C=O) Amide I | 1630 – 1660 | Shifted (±10-20) | Downshift indicates O-coordination; Upshift/Unchanged suggests N-coordination. |
| ν(C-N) | 1300 – 1350 | Shifted (+10-15) | Indicates strengthening of C-N bond due to resonance upon coordination. |
| ν(M-S) | N/A | 350 – 400 | Direct evidence of Metal-Sulfur bond (Far IR). |
| ν(M-O) / ν(M-N) | N/A | 450 – 500 | Direct evidence of Metal-Amide bond. |
Electronic Spectroscopy (UV-Vis)
-
Ligand: Shows
transitions (Benzene ring) and (Amide/Thiol) in the UV region (<350 nm). -
Complex: Look for Ligand-to-Metal Charge Transfer (LMCT) bands (S
M) in the 350–450 nm range and d-d transitions (weak, visible region) characteristic of the metal's geometry (e.g., Octahedral vs. Tetrahedral).
Applications in Drug Development
The coordination of 2-Sulfanylbenzamide to metal ions significantly alters its pharmacological profile, primarily through the Overtone Concept of Cell Permeability and Tweedy's Chelation Theory .
Mechanism of Enhanced Activity
-
Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex.
-
Penetration: The neutral, lipophilic complex can more easily penetrate the lipid bilayer of bacterial or cancer cell membranes compared to the free ligand or free metal ion.
-
Target Action: Once inside, the complex can interfere with enzymatic respiration (blocking metal-sensitive enzymes) or interact with DNA.
Biological Activity Logic
Caption: Figure 2. Mechanism of enhanced biological activity via chelation-induced lipophilicity.
References
-
Synthesis and Characterization of Transition Metal Complexes
- Source: BenchChem Protocols. "Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands" (Analogous Thioamide Protocols).
-
URL:
-
Biological Activity of Sulfonamide/Thioamide Complexes
- Source: National Institutes of Health (PMC). "A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs."
-
URL:
-
IR Interpretation of Amide/Thiol Coordination
- Source: LibreTexts Chemistry. "Infrared Spectroscopy Absorption Bands."
-
URL:
-
Coordination Chemistry Principles (HSAB & Chelation)
- Source: Michigan State University.
-
URL:
Sources
reaction conditions for alkylation of 2-Sulfanylbenzamide sulfur
Application Note: Chemoselective S-Alkylation of 2-Sulfanylbenzamide
Executive Summary
This guide details the protocols for the chemoselective S-alkylation of 2-sulfanylbenzamide (also known as 2-mercaptobenzamide). This scaffold presents a classic "ambident nucleophile" challenge: the molecule contains a soft nucleophile (thiol, -SH) and a hard nucleophile (amide, -CONH₂).
Successful S-alkylation requires conditions that favor the formation of the thiolate anion while suppressing amide deprotonation, thereby preventing N-alkylation side products. This note provides three validated protocols ranging from standard discovery chemistry to green process scale-up.
Mechanistic Principles & Chemoselectivity
To achieve high yields of the S-alkylated product (2-(alkylthio)benzamide), one must leverage the acidity difference between the thiol and the amide.
-
Acidity (pKa): The thiol proton (
) has a pKa of approximately 6–7. The amide protons ( ) have a pKa of ~17. -
HSAB Theory: The sulfur atom is a "soft" nucleophile, while the amide nitrogen/oxygen are "hard" nucleophiles.
-
Control Strategy: Using a mild base (Carbonate or mild Hydroxide) selectively deprotonates the thiol to form the thiolate (
), which reacts rapidly with soft electrophiles (alkyl halides) via an mechanism. Strong bases (e.g., , ) pose a risk of deprotonating the amide, leading to N-alkylated impurities or cyclization to benzisothiazolones.
Pathway Visualization
Figure 1: Reaction pathway showing the competition between S-alkylation (green path) and N-alkylation (red path). Selective deprotonation is key.
Experimental Protocols
Protocol A: Standard Base-Mediated Method (High Yield)
Best for: Discovery chemistry, small-scale synthesis, and valuable substrates.
This method uses Potassium Carbonate (
Materials:
-
2-Sulfanylbenzamide (1.0 equiv)
-
Alkyl Halide (1.1 equiv) (Bromides or Iodides preferred)
- (anhydrous, 1.2 – 1.5 equiv)
-
Acetone (Reagent grade)
Procedure:
-
Setup: Charge a round-bottom flask with 2-Sulfanylbenzamide (1.0 mmol) and anhydrous
(1.5 mmol). -
Solvation: Add Acetone (5–10 mL per mmol substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow, indicating thiolate formation.
-
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction:
-
Reactive Electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.
-
Less Reactive Electrophiles (Alkyl Chlorides): Reflux (56 °C) for 4–12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the thiol peak.
-
Work-up:
-
Filter off the inorganic solids (
). -
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Critical Checkpoint: If the reaction turns dark red/brown, oxidative dimerization to the disulfide may have occurred. Ensure the reaction vessel is purged with Nitrogen if the substrate is sensitive.
Protocol B: Green Aqueous Method (Scale-Up Friendly)
Best for: Simple alkyl chains, process chemistry, avoiding organic solvents.
Using dilute Sodium Hydroxide (
Materials:
-
2-Sulfanylbenzamide (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
- (1.1 equiv, dissolved in minimal water)
-
Ethanol (95%)
Procedure:
-
Dissolution: Dissolve 2-Sulfanylbenzamide in Ethanol (5 mL/mmol).
-
Deprotonation: Add the aqueous
solution (1.1 equiv) dropwise at 0 °C. Stir for 10 minutes. -
Alkylation: Add the Alkyl Halide slowly.
-
Reaction: Allow to warm to RT and stir for 1–3 hours.
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL/mmol). The S-alkylated product usually precipitates as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.
Protocol C: Phase Transfer Catalysis (For Difficult Substrates)
Best for: Lipophilic electrophiles or when using non-polar solvents.
Materials:
-
2-Sulfanylbenzamide (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
- (2.0 equiv)
-
TBAB (Tetrabutylammonium bromide) (5 mol%)
-
Solvent: Toluene or DCM / Water (Biphasic)
Procedure:
-
Mix substrate and Alkyl Halide in Toluene.
-
Add aqueous
solution and the TBAB catalyst. -
Stir vigorously at 40–60 °C. The TBAB shuttles the thiolate into the organic phase for reaction.
Comparative Data & Selection Guide
| Parameter | Protocol A (Acetone/ | Protocol B (EtOH/ | Protocol C (PTC) |
| Selectivity (S vs N) | Excellent (>95:5) | Good (>90:10) | Excellent (>95:5) |
| Reaction Rate | Moderate | Fast | Moderate |
| Work-up | Filtration/Evaporation | Precipitation | Phase Separation |
| Substrate Scope | General Purpose | Polar/Simple Alkyls | Lipophilic/Bulky |
| Green Score | Medium | High | Low (if Toluene used) |
Troubleshooting & Optimization
-
Issue: N-Alkylation Observed.
-
Cause: Base is too strong or temperature is too high.
-
Fix: Switch from Hydroxide to Carbonate (Protocol A). Lower the temperature to 0 °C during addition. Use a softer leaving group (Iodide instead of Bromide).
-
-
Issue: Disulfide Formation (Dimer).
-
Cause: Oxidation of the thiolate by air.
-
Fix: Degas solvents with Nitrogen/Argon. Add a pinch of reducing agent (e.g., Sodium Borohydride,
, 0.05 equiv) to the reaction mixture to keep sulfur reduced.
-
-
Issue: Cyclization to Benzisothiazolone.
-
Cause: If the alkyl group contains an ester or leaving group at the
or position, the amide nitrogen may attack it. -
Fix: Keep the reaction neutral; avoid excess base.
-
References
-
General S-Alkylation of 2-Mercaptobenzazoles
-
Citation: Wang, M.-L., & Liu, Y.-C. (2008). Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide. Journal of the Chinese Institute of Chemical Engineers, 39(6), 587-595.[1]
- Relevance: Establishes kinetics for S-alkylation of the benzimidazole analog, directly applicable to the benzamide.
-
Source:
-
-
Chemoselectivity (HSAB Theory)
- Citation: Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
- Relevance: Foundational theory explaining the preference for S-alkylation (soft-soft interaction)
-
Source:
-
Green Chemistry Approaches
-
Phase Transfer Catalysis
-
Citation: Yi, H., et al. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 87(15), 9675–9687.[5]
- Relevance: Provides the protocol for Protocol C using TBAB.
-
Source:
-
Sources
- 1. Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Saccharin Analogs from 2-Sulfanylbenzamide
Executive Summary
This application note details the synthetic pathway for generating saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its
This guide provides a robust, two-stage protocol:
-
Oxidative Cyclization: Conversion of the thiol group to the cyclic sulfonamide (saccharin) core.
-
Diversification: Synthesis of
-alkylated analogs via Phase Transfer Catalysis (PTC).
Key Applications:
-
Development of Carbonic Anhydrase (CA) inhibitors.[1]
-
Synthesis of non-peptide protease inhibitors.
-
Fragment-based drug discovery (FBDD) scaffolds.
Scientific Background & Mechanism[2][3][4]
The Chemical Challenge
The transformation of 2-sulfanylbenzamide (1 ) to saccharin (3 ) requires a 6-electron oxidation of the sulfur atom (
The mechanism proceeds through a sulfinic acid intermediate. Under strong oxidative conditions, the sulfur is oxidized to the sulfonic acid equivalent, which spontaneously cyclizes with the adjacent amide nitrogen (or dehydrates if the ring is already closed) to form the stable sultam ring.
Reaction Pathway Visualization
The following diagram outlines the oxidative pathway and subsequent derivatization logic.
Figure 1: Mechanistic pathway from 2-sulfanylbenzamide to saccharin analogs. Note the critical intermediate BIT, which requires further oxidation to reach the target dioxide state.
Experimental Protocols
Protocol A: Oxidative Cyclization to Saccharin Core
Objective: Synthesis of the saccharin scaffold from 2-sulfanylbenzamide using Potassium Permanganate (
Materials
-
Precursor: 2-Sulfanylbenzamide (10 mmol, 1.53 g)
-
Oxidant: Potassium Permanganate (
) (Solid, 3.5 eq) -
Base: 10% NaOH solution
-
Work-up: Sodium Bisulfite (
), HCl (conc.)
Step-by-Step Methodology
-
Solubilization: In a 250 mL Erlenmeyer flask, dissolve 1.53 g of 2-sulfanylbenzamide in 20 mL of 10% NaOH. The solution may turn slightly yellow due to thiolate formation.
-
Controlled Oxidation (Exothermic):
-
Place the flask in an ice-water bath (
). -
Prepare a solution of
(5.5 g in 100 mL water). -
Add the permanganate solution dropwise over 30 minutes with vigorous stirring.
-
Checkpoint: The purple color should disappear initially as
(brown precipitate) forms. Maintain a slight purple excess at the end.
-
-
Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 1 hour.
-
Quenching: If the solution remains purple, add solid Sodium Bisulfite (
) in small spatulas until the solution turns colorless (precipitated will remain). -
Filtration: Filter the mixture through a Celite pad to remove the
sludge. Wash the pad with 10 mL hot water. -
Isolation:
-
Cool the clear filtrate to
. -
Acidify carefully with concentrated HCl to pH 1.
-
Saccharin will precipitate as a white solid.
-
-
Purification: Filter the white solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at
.
Expected Yield: 70–85%
Characterization: MP: 228–230°C. IR (ATR): 1720 cm⁻¹ (C=O), 1330, 1170 cm⁻¹ (
Protocol B: Synthesis of N-Substituted Analogs
Objective: Derivatization of the saccharin core to create a library of analogs.
Rationale: The nitrogen atom in saccharin is acidic (
Materials
-
Substrate: Saccharin (prepared in Protocol A)
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide, Allyl bromide)
-
Base: Potassium Carbonate (
, anhydrous) -
Solvent: DMF (Dimethylformamide) or Acetone
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB)
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve Saccharin (1.0 eq) in DMF (5 mL per mmol). Add
(1.5 eq). Stir at RT for 15 minutes to generate the saccharinate anion. -
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
-
Note: If using unreactive halides, add 5 mol% TBAB and heat to
.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting material (polar) should disappear, and a less polar spot (
-alkyl product) should appear. -
Work-up:
-
Pour the reaction mixture into crushed ice (50 mL).
-
The
-substituted analog typically precipitates. Filter and wash with water. -
Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and evaporate.[2]
-
-
Validation: Recrystallize from Ethanol/Water if necessary.
Data Analysis & Quality Control
Comparison of Oxidative Methods
The following table summarizes the efficiency of different oxidation routes for this specific substrate.
| Oxidation Method | Reagents | Primary Product | Yield | Notes |
| Alkaline Permanganate | Saccharin (Dioxide) | High (80%) | Recommended. Reliable full oxidation. | |
| Peracid Oxidation | BIT (Monoxide) | Mod (60%) | Often stops at benzisothiazolinone. | |
| Aerobic Oxidation | BIT | Low (40%) | Green, but insufficient for dioxide target. |
Analytical Validation Parameters
To ensure the integrity of the synthesized analogs, the following specifications must be met:
-
1H NMR (DMSO-d6): Look for the disappearance of the N-H singlet (
11-12 ppm) and appearance of alkyl protons. The aromatic region (4H) typically shows 2 doublets and 2 triplets between 7.8–8.4 ppm. -
IR Spectroscopy:
-
stretch:
( -alkyl shift). -
stretch: Symmetric (
) and Asymmetric ( ).
-
stretch:
Process Safety & Troubleshooting
Critical Safety Notice: Thiol Oxidation
Warning: The oxidation of sulfur compounds with high-valency oxidants is highly exothermic .
-
Runaway Risk: Never add solid
rapidly to the reaction. Always use a solution or small portions. -
Gas Evolution: Acidification of the final mixture releases
traces if bisulfite is used in excess. Perform in a fume hood.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete oxidation (stopped at BIT). | Ensure purple color persists for >30 mins. Increase |
| O-Alkylation observed | Solvent polarity/Counter-ion effect. | Switch solvent to DMF (favors N-alkylation). Use soft counter-ions ( |
| Sticky Precipitate | Impurities trapped in lattice. | Recrystallize from Ethanol/Water. Do not dry oils; triturate with Hexane. |
References
-
Supuran, C. T., et al. (2020).[3] Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Shang, X., et al. (2023).[4] Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)2. Catalysis in Industry.
-
Hsu, P. H., et al. (2020).[5][6] Highly Responsive and Rapid Hydrogen Peroxide-triggered Degradation of Polycaprolactone Nanoparticles. Biomaterials Science.
-
Lopes, S. M. M., et al. (2016).[7] Saccharin Derivative Synthesis via [1,3] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment. Journal of Chemical Education.
-
MDPI. (2017). Synthesis of Novel Saccharin Derivatives. Molecules.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Novel Saccharin Derivatives [mdpi.com]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
microwave-assisted synthesis involving 2-mercaptobenzamide
An Application Guide to Microwave-Assisted Synthesis of Bio-active Heterocycles from 2-Mercaptobenzamide
Authored by: A Senior Application Scientist
Abstract
The synthesis of nitrogen and sulfur-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development.[1][2] Molecules such as benzothiazoles and quinazolinones are privileged scaffolds found in a multitude of pharmacologically active agents.[3][4] This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of these valuable heterocyclic systems, with a specific focus on leveraging 2-mercaptobenzamide as a versatile starting material. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present workflows designed for reproducibility and scalability. The methodologies described herein offer significant advantages over conventional heating, including drastic reductions in reaction times, improved product yields, and alignment with the principles of green chemistry.[5][6]
Introduction: The MAOS Paradigm in Heterocyclic Chemistry
Conventional methods for synthesizing complex heterocyclic scaffolds often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[2][8]
The fundamental principle of MAOS lies in dielectric heating.[1] Polar molecules or ions within the reaction mixture align with the oscillating electric field of the microwave radiation. This rapid, continuous realignment generates heat through molecular friction, resulting in efficient and instantaneous localized heating of the sample.[9] This mechanism is fundamentally different from conventional heating, which relies on slower thermal conduction from an external source. The key advantages for the synthesis of heterocyclic compounds like benzothiazoles include:
-
Accelerated Reaction Rates: Reactions that take hours or days using conventional reflux can often be completed in minutes.[5][10][11]
-
Enhanced Yields and Purity: The rapid heating minimizes the formation of side products and decomposition, leading to cleaner reactions and higher yields.[12]
-
Energy Efficiency & Green Chemistry: Shorter reaction times and the potential for solvent-free conditions significantly reduce energy consumption and environmental impact.[6]
2-Mercaptobenzamide is an ideal precursor for MAOS, possessing both the necessary polarity for efficient microwave absorption and the reactive functional groups (a nucleophilic thiol and an amide) poised for intramolecular cyclization to form key heterocyclic systems.
Core Application: Synthesis of 2-Substituted Benzothiazoles
One of the most powerful applications of 2-mercaptobenzamide in MAOS is its condensation with various aldehydes to produce a library of 2-substituted benzothiazoles. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]
Plausible Reaction Mechanism
The reaction proceeds via an acid-catalyzed condensation and intramolecular cyclization pathway. The microwave irradiation dramatically accelerates each step of this transformation.
-
Schiff Base Formation (Intermediate A): The aldehyde carbonyl is protonated by an acid catalyst, increasing its electrophilicity. The nitrogen of the 2-mercaptobenzamide attacks the carbonyl carbon.
-
Intramolecular Cyclization (Intermediate B): The nucleophilic thiol group attacks the imine carbon in an intramolecular fashion, forming a five-membered thiazoline ring.
-
Dehydration & Tautomerization: A molecule of water is eliminated, and subsequent tautomerization leads to the formation of the stable, aromatic 2-substituted benzothiazole product.
Caption: Plausible reaction mechanism for benzothiazole synthesis.
General Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a robust framework for the synthesis of various 2-arylbenzothiazoles from 2-mercaptobenzamide.
Materials & Equipment:
-
2-Mercaptobenzamide
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Glacial Acetic Acid (as both solvent and catalyst)
-
Ethanol
-
Microwave Reactor (e.g., Ragatech, CEM, Anton Paar) with sealed reaction vessels
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-mercaptobenzamide (1.0 mmol, 167.2 mg).
-
Addition of Aldehyde: Add the desired aldehyde (1.05 mmol, a slight excess).
-
Solvent/Catalyst Addition: Add glacial acetic acid (2-3 mL). Scientist's Note: Acetic acid serves as an excellent polar solvent for microwave heating and as a catalyst to promote the condensation. For less soluble reactants, a co-solvent like DMF or ethanol can be used, but this may alter the required microwave parameters.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 120-140 °C (Use temperature control for reproducibility)
-
Power: Dynamic power application to maintain target temperature (typically 100-200 W)
-
Hold Time: 5-15 minutes
-
Stirring: Set to high
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Product Isolation (Work-up):
-
Open the cooled vessel and pour the reaction mixture into a beaker containing ice-cold water (20-30 mL).
-
A precipitate of the crude product should form. If not, neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted aldehyde.
-
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 2-substituted benzothiazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (TLC, Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Efficiency of MAOS
The following table summarizes representative results for the synthesis of 2-arylbenzothiazoles, highlighting the efficiency of the microwave-assisted protocol compared to conventional heating methods.[6][7]
| Entry | Aldehyde Substituent (Ar) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) |
| 1 | Phenyl | 8 | 92 | 6 | 75 |
| 2 | 4-Chlorophenyl | 10 | 95 | 8 | 80 |
| 3 | 4-Methoxyphenyl | 7 | 94 | 6 | 82 |
| 4 | 4-Nitrophenyl | 12 | 88 | 10 | 70 |
| 5 | 2-Thienyl | 10 | 85 | 8 | 65 |
Note: Conventional heating data is representative and compiled for comparative purposes.
General Laboratory Workflow
The entire process, from setup to characterization, can be streamlined for high-throughput synthesis in a drug discovery setting.
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles [mdpi.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
protocols for S-nitrosylation of 2-Sulfanylbenzamide
Application Note: Optimized Protocols for the S-Nitrosylation of 2-Sulfanylbenzamide
Executive Summary
This guide details the protocols for the S-nitrosylation of 2-Sulfanylbenzamide (2-SB) (also known as 2-mercaptobenzamide or thiosalicylamide). Unlike aliphatic thiols, 2-SB presents a unique chemical challenge: the ortho-amide group facilitates intramolecular nucleophilic attack on the sulfur atom. Consequently, the S-nitrosylated species (S-nitroso-2-mercaptobenzamide) is often a transient intermediate that decomposes to release nitric oxide (NO) and form the stable heterocycle 1,2-benzisothiazol-3(2H)-one (BIT) .
This document provides two distinct protocols:
-
In Situ Aqueous Generation: For immediate biological assays or kinetic studies.
-
Organic Phase Synthesis: For maximizing stability and potential isolation using tert-butyl nitrite (tBuONO).
Chemical Mechanism & Stability Considerations
Understanding the causality behind the experimental design is critical for success.
-
The S-NO Bond: The primary reaction involves the electrophilic attack of a nitrosonium equivalent (NO
) on the thiolate anion (RS ). -
The Cyclization Trap: In 2-SB, the nitrogen of the amide group is positioned perfectly to attack the sulfur. Upon S-nitrosylation, the S-NO bond weakens.[1] The amide nitrogen attacks the sulfur, expelling NO (or HNO) and closing the ring to form BIT.
-
Implication: To observe the S-NO species, reactions must be kept cold (< 4°C) , dark (S-NO bonds are photolabile), and often acidic (to protonate the amide nitrogen and reduce its nucleophilicity).
Pathway Diagram
Figure 1: Reaction pathway showing the competition between stable S-nitrosothiol formation and cyclization to benzisothiazolone.
Protocol A: Acidified Nitrite Method (Aqueous)
Best for: Immediate quantification (Saville assay), kinetic release studies, and aqueous biological applications.
Reagents Required
| Reagent | Concentration | Role |
| 2-Sulfanylbenzamide | 10 mM (in Methanol/Water) | Substrate |
| Sodium Nitrite (NaNO | 100 mM (in Water) | Nitrosylating Agent |
| Hydrochloric Acid (HCl) | 1 M | Proton source (generates HNO |
| DTPA or EDTA | 0.1 mM | Metal chelator (prevents metal-catalyzed decomposition) |
Step-by-Step Procedure
-
Preparation (Dark/Ice):
-
Prepare a 10 mM stock of 2-Sulfanylbenzamide in methanol (solubility in pure water is low; 50% MeOH/H
O is recommended). -
Prepare 100 mM NaNO
in deionized water containing 0.1 mM DTPA. -
Place all solutions on ice. Turn off overhead lights or use red safety lights.
-
-
Reaction:
-
In a light-protected vial, mix 500 µL of 2-Sulfanylbenzamide stock with 400 µL of 0.1 M HCl.
-
Critical Step: Add 100 µL of NaNO
dropwise while vortexing gently. -
Stoichiometry: This provides a 2:1 ratio of Nitrite:Thiol. Excess nitrite drives the equilibrium toward S-NO formation.
-
-
Incubation:
-
Incubate at 4°C for 10-15 minutes in the dark.
-
Observation: The solution should turn a characteristic yellow/orange (indicative of S-NO). If it turns cloudy/white precipitate immediately, BIT formation (insoluble in acid) may have occurred.
-
-
Quenching/Neutralization:
-
For biological addition: Neutralize with cold NaOH or high-capacity buffer (HEPES pH 7.4) immediately before use.
-
Note: At neutral pH, the half-life of the S-NO species will decrease significantly due to cyclization.
-
Protocol B: Organic Phase Nitrosylation (tert-Butyl Nitrite)
Best for: Isolation attempts, NMR characterization, or non-aqueous delivery.
Reagents Required
-
2-Sulfanylbenzamide (Solid)
-
tert-Butyl Nitrite (tBuONO) (90% technical grade)
-
Dichloromethane (DCM) or Acetonitrile (Anhydrous)
-
Hexane (Cold)
Step-by-Step Procedure
-
Dissolution:
-
Dissolve 153 mg (1 mmol) of 2-Sulfanylbenzamide in 5 mL of anhydrous DCM in a round-bottom flask wrapped in aluminum foil.
-
-
Nitrosylation:
-
Cool the solution to -10°C (Salt/Ice bath).
-
Add 130 µL (1.1 mmol) of tert-butyl nitrite slowly via syringe.
-
Stir for 20 minutes at -10°C.
-
-
Precipitation/Isolation:
-
The S-nitrosothiol is less soluble than the starting thiol. Add 20 mL of cold Hexane (-20°C) to induce precipitation.
-
Filter rapidly through a chilled sintered glass funnel.
-
Storage: If a solid is isolated, store at -80°C . If it is an oil, keep in solution at -20°C.
-
Validation: The Saville Assay
The Gold Standard for S-Nitrosothiol Confirmation.
To prove you have generated an S-NO bond and not just trapped NO gas or formed a disulfide, you must use the Saville Assay . This method uses Mercury (Hg
Workflow Diagram
Figure 2: The Saville Assay workflow. The concentration of S-NO is calculated as [Result B] - [Result A].
Assay Protocol
-
Sample A (-Hg): Mix 50 µL sample + 50 µL Sulfanilamide (1% in 0.4M HCl). Incubate 5 min. Add 50 µL NED (0.1% N-(1-naphthyl)ethylenediamine).
-
Sample B (+Hg): Mix 50 µL sample + 50 µL Sulfanilamide containing 0.2% HgCl
. Incubate 5 min. Add 50 µL NED . -
Read: Measure Absorbance at 540 nm .
-
Calculation: Absorbance(B) - Absorbance(A) corresponds directly to the S-nitrosothiol concentration.
Troubleshooting & References
Troubleshooting Table
| Observation | Diagnosis | Solution |
| White Precipitate forms immediately | Formation of Disulfide or BIT (Cyclized) | Reduce temperature to -10°C; Ensure excess Nitrite; Check pH (keep acidic). |
| No Signal in Saville Assay (+Hg) | S-NO bond hydrolyzed or decomposed | Sample must be tested immediately after generation. Do not freeze/thaw. |
| High Background in Control (-Hg) | Excess unreacted Nitrite | Use Ammonium Sulfamate (0.5%) to scavenge excess free nitrite before adding Hg. |
References
-
Stamler, J. S., & Feelisch, M. (1996). Preparation and Detection of S-Nitrosothiols.[4][2] Methods in Nitric Oxide Research.[5]
-
Singh, R. J., et al. (1996). Mechanism of decomposition of S-nitrosothiols.[1] The Journal of Biological Chemistry.
-
Itoh, M., et al. (2003).[6] The First Stable Aromatic S-Nitrosothiol: Synthesis, Structure and Reactivity. Chemistry Letters.
-
Castelli, R., et al. (2019). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors.[7] Journal of Medicinal Chemistry. (Demonstrates the stability of the cyclized BIT product).
-
Broniowska, K. A., et al. (2013). The chemistry and biology of nitrosothiols.[8][9][10][11] Antioxidants & Redox Signaling.[4][12]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure, stability, and substituent effects in aromatic S-nitrosothiols: the crucial effect of a cascading negative hyperconjugation/conjugation interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Sulfanylbenzamide Stability & Reaction Optimization
Topic: Preventing Disulfide Formation in 2-Sulfanylbenzamide Reactions Ticket ID: T-SB-OX-001 Status: Active Expert: Senior Application Scientist, Organic Synthesis Division
Introduction: The "Silent Killer" of Thiol Reactions
You are likely here because your reaction with 2-Sulfanylbenzamide (also known as 2-mercaptobenzamide) has failed, precipitated a gummy solid, or resulted in poor yields.
The culprit is almost certainly oxidative dimerization . 2-Sulfanylbenzamide contains an ortho-positioned thiol (-SH) and amide (-CONH₂). Under ambient conditions—and especially in the presence of base—this molecule rapidly oxidizes to form 2,2'-dithiodibenzamide , a stable, often insoluble disulfide dimer. This side reaction consumes your starting material and generates an inert byproduct that precipitates out of solution, often mistaken for polymer degradation.
This guide provides the mechanistic insight and rigorous protocols required to maintain the monomeric thiol state.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent the issue, you must understand the enemy. Disulfide formation is not random; it is a cascade driven by pH, oxygen, and trace metals.
The Oxidation Pathway
The thiol group (
Key Risk Factor: The ortho-amide group can facilitate deprotonation via intramolecular hydrogen bonding, making 2-sulfanylbenzamide more prone to oxidation than simple alkyl thiols [1].
Figure 1: The competition between productive reaction and destructive oxidation. High pH and oxygen favor the red path.
Module 2: Pre-Reaction Checklist (Prevention)
Before mixing reagents, verify these three parameters. If any are missing, oxidation is statistically probable.
| Parameter | Requirement | Why? |
| 1. Atmosphere | Strict Inert (Ar/N₂) | Oxygen is the primary oxidant. Balloon pressure is insufficient for sensitive steps; use a Schlenk line or glovebox if possible. |
| 2. Solvent | Degassed (Freeze-Pump-Thaw) | Dissolved oxygen in "HPLC grade" solvents is sufficient to dimerize up to 15% of your starting material within minutes [2]. |
| 3. Additive | TCEP (1.1 - 1.5 eq) | Unlike DTT, TCEP (Tris(2-carboxyethyl)phosphine) is stable in acid/neutral pH, odorless, and irreversibly reduces disulfides without interfering with most alkylations [3]. |
| 4. Chelation | EDTA (1 mM) | Trace metals (Cu, Fe) act as catalysts, accelerating disulfide formation by 1000x. EDTA sequesters them. |
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: "My reaction mixture turned cloudy/white immediately."
Diagnosis: Rapid Disulfide Precipitation. The dimer, 2,2'-dithiodibenzamide, is significantly less soluble than the monomer in many organic solvents.
-
Fix: Add TCEP-HCl (1.5 equivalents) dissolved in a minimal amount of water/buffer. TCEP is powerful enough to reduce the disulfide back to the monomer even if it has precipitated, resolubilizing the mixture [3].
-
Prevention: Do not add base until the electrophile is present. Keep the thiol protonated as long as possible.
Scenario B: "I am using DTT, but I still see dimerization."
Diagnosis: Incorrect Reducing Agent Choice. DTT (Dithiothreitol) requires a basic pH (pH > 7.[1]5) to be active because it functions via a thiolate mechanism. However, basic pH also promotes the oxidation of your starting material. Furthermore, DTT can oxidize over time, becoming useless.
-
Fix: Switch to TCEP . It is active over a broad pH range (1.5 – 8.[1][2]5) and is more stable in air [4].[2][3][4]
-
Note: If you must use DTT, ensure it is fresh and maintain a strictly anaerobic environment.
Scenario C: "My yield is low, and I see a spot on TLC that doesn't move."
Diagnosis: Oligomerization. While the dimer is common, 2-sulfanylbenzamide can sometimes form higher-order aggregates or "gums" via intermolecular hydrogen bonding mixed with disulfide bridging.
-
Fix: Run the reaction at high dilution . High concentrations favor intermolecular collision (dimerization). Diluting the reaction shifts the kinetics to favor the reaction with the electrophile (assuming the electrophile is in excess).
Module 4: Experimental Protocols
Protocol 1: The "Gold Standard" Degassing (Freeze-Pump-Thaw)
Required for: Any reaction where the thiol is exposed to base for >5 minutes.
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using liquid nitrogen (or dry ice/acetone).
-
Open the flask to high vacuum for 5–10 minutes (while frozen).
-
Close the vacuum, remove the cold bath, and let the solvent thaw (bubbles will evolve).
-
Repeat 3 times.
-
Backfill with Argon.
Protocol 2: Monomer Recovery via TCEP Reduction
Use this if your starting material has already oxidized.
-
Dissolve/suspend the oxidized mixture in a 1:1 mixture of DMF/Water (or Methanol/Water).
-
Add 1.2 equivalents of TCEP-HCl relative to the estimated disulfide content.
-
Adjust pH to ~4–5 (TCEP is acidic; if the solution is too acidic, the reaction is slower but still works).
-
Stir at Room Temperature for 30 minutes. The cloudy suspension should clarify as the monomer reforms.
-
Extract with ethyl acetate or proceed directly to the next step (TCEP is generally compatible with maleimides and alkyl halides) [5].
Module 5: Decision Logic & Workflow
Use this flowchart to determine the correct corrective action during your experiment.
Figure 2: Troubleshooting logic for thiol-disulfide issues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole (Analogous Mechanism). Retrieved from .
-
Thermo Fisher Scientific. Introduction to Thiol Modification and Detection. Retrieved from .
-
BenchChem (2025). Technical Support Center: TCEP vs. DTT for Disulfide Bond Reduction. Retrieved from .
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.[4] Analytical Biochemistry, 273(1), 73-80.[4] Retrieved from .
-
AG Scientific. TCEP HCl vs DTT: Preferred Reducing Agents. Retrieved from .
Sources
Technical Support Center: Solubility Enhancement Strategies for 2-Sulfanylbenzamide Complexes
Welcome to the Application Support Hub. 2-Sulfanylbenzamide (thiosalicylamide) is a highly versatile bidentate ligand featuring a nucleophilic thiol and an amide group. It is widely utilized to synthesize transition metal complexes (e.g., Pd, Pt, Ru, Cu, Ni) that exhibit potent . However, the planar aromatic backbone and the tendency of these complexes to form stable, neutral, or polymeric networks often result in extreme hydrophobicity and 1[1]. This severely limits their bioavailability and complicates in vitro and in vivo biological evaluations[2].
This guide provides actionable troubleshooting workflows, step-by-step methodologies, and FAQs to help researchers overcome the solubility barriers of 2-Sulfanylbenzamide complexes while preserving their coordination integrity.
Module 1: Co-Solvency and Surfactant-Mediated Solubilization
FAQ 1: Why does my 2-Sulfanylbenzamide-Cu(II) complex precipitate immediately upon dilution in aqueous assay buffers (e.g., PBS), even after initial dissolution in DMSO?
Expertise & Causality: This phenomenon is known as "solvent-shift precipitation." While DMSO effectively disrupts the intermolecular stacking of the metal complexes, diluting this stock into an aqueous buffer rapidly decreases the solvent's capacity to solvate the hydrophobic benzamide rings. The water molecules preferentially hydrogen-bond with each other and the buffer salts, forcing the hydrophobic metal complexes to aggregate and precipitate to minimize their surface area exposed to water[2].
Troubleshooting Guide: Preventing Solvent-Shift Precipitation To prevent this, you must introduce a steric or micellar barrier before or during the aqueous dilution phase to stabilize the complex in suspension.
Step-by-Step Protocol: DMSO/Tween-80 Micellar Solubilization Self-validating mechanism: If the final solution remains optically clear at 600 nm (absorbance < 0.05) after 24 hours of incubation at room temperature, the micellar encapsulation is thermodynamically stable and successful.
-
Stock Preparation: Dissolve the 2-Sulfanylbenzamide complex in 100% DMSO to a concentration of 10 mM. Vortex until completely clear.
-
Surfactant Addition: Add Tween-80 (Polyoxyethylene sorbitan monooleate) directly to the DMSO stock to achieve a final Tween-80 concentration of 5% (v/v). Mix by gentle inversion for 10 minutes.
-
Aqueous Phase Preparation: Warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to match physiological conditions and improve surfactant dynamics.
-
Dropwise Dilution: Under continuous magnetic stirring (400 rpm), add the DMSO/Tween-80/Complex mixture dropwise into the aqueous buffer until the desired final concentration (e.g., 100 µM) is reached.
-
Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. The absence of a pellet confirms successful micellar solubilization.
Module 2: Cyclodextrin Inclusion Complexation
FAQ 2: How do I select the right cyclodextrin (CD) derivative for my 2-Sulfanylbenzamide metal complex, and will it disrupt the metal-ligand coordination?
Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a3[3]. They enhance solubility by encapsulating the lipophilic benzamide moiety of the complex via hydrophobic-hydrophobic interactions, replacing the high-energy water molecules inside the CD cavity[4]. Because this is a non-covalent, host-guest interaction, it generally does not disrupt the strong coordinate covalent bonds between the transition metal and the sulfanyl/amide donors of the ligand.
For 2-Sulfanylbenzamide complexes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is typically the optimal choice. Its cavity size perfectly accommodates the substituted benzene ring, and the hydroxypropyl groups prevent the CD molecules from self-aggregating[3].
Data Presentation: Cyclodextrin Selection Matrix for Benzamide Complexes
| Cyclodextrin Type | Cavity Diameter (Å) | Water Solubility (g/100mL) | Suitability for 2-Sulfanylbenzamide Complexes |
| α-CD | 4.7 - 5.3 | 14.5 | Poor (Cavity too small for the benzamide ring) |
| β-CD | 6.0 - 6.5 | 1.85 | Moderate (Fits well, but low inherent aqueous solubility) |
| HP-β-CD | 6.0 - 6.5 | > 50.0 | Excellent (Optimal fit, high solubility, low toxicity) |
| γ-CD | 7.5 - 8.3 | 23.2 | Fair (Cavity may be too large, leading to loose binding) |
Step-by-Step Protocol: Phase Solubility Study (Higuchi-Connors Method)
Self-validating mechanism: A linear increase in complex solubility with increasing CD concentration (an
-
Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 50 mM in distilled water.
-
Addition of Complex: Add an excess amount (e.g., 10 mg) of the solid 2-Sulfanylbenzamide metal complex to 5 mL of each CD solution in sealed glass vials.
-
Equilibration: Shake the vials on an orbital shaker at 150 rpm at a constant temperature (25°C) for 72 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, solid metal complex.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved metal complex using UV-Vis spectrophotometry (measuring at the complex's specific
) or HPLC. -
Analysis: Plot the molar concentration of the dissolved complex versus the molar concentration of HP-β-CD. Calculate the stability constant (
) from the slope of the linear plot.
Phase solubility study workflow for determining cyclodextrin inclusion efficiency.
Module 3: Nanocarrier Formulation
FAQ 3: My 2-Sulfanylbenzamide-Ruthenium complex is too bulky for cyclodextrin inclusion and still precipitates with co-solvents. What is the next logical step?
Expertise & Causality: When host-guest complexation fails due to steric hindrance (e.g., dimeric or highly branched octahedral metal complexes), polymeric nanoparticles offer a robust alternative. Encapsulating the complex within a hydrophobic polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA), shields the hydrophobic metal complex from the aqueous environment. The PEGylated exterior of the nanoparticles provides steric stabilization, preventing aggregation and dramatically enhancing2[2].
Troubleshooting Guide: Nanoprecipitation (Solvent Displacement) Method If you experience low encapsulation efficiency (EE%), the complex is likely leaking into the aqueous phase during particle hardening. Ensure the pH of the aqueous phase minimizes the ionization of any uncoordinated ligands, keeping the complex strictly hydrophobic during assembly.
Step-by-Step Protocol: PLGA-PEG Nanoparticle Encapsulation Self-validating mechanism: Dynamic Light Scattering (DLS) yielding a Polydispersity Index (PDI) of < 0.2 confirms uniform, stable nanoparticle formation without bulk complex precipitation.
-
Organic Phase: Dissolve 10 mg of the 2-Sulfanylbenzamide metal complex and 50 mg of PLGA-PEG block copolymer in 2 mL of a water-miscible organic solvent (e.g., Acetone or THF).
-
Aqueous Phase: Prepare 20 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA) as a stabilizer.
-
Injection: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature. The sudden change in solvent polarity causes the polymer to spontaneously precipitate, entrapping the metal complex.
-
Solvent Evaporation: Leave the suspension stirring uncovered overnight in a fume hood to evaporate the acetone/THF.
-
Purification: Collect the nanoparticles by ultracentrifugation (20,000 x g for 30 mins). Wash the pellet twice with ultrapure water to remove excess PVA and unencapsulated complex.
-
Lyophilization: Resuspend the pellet in water containing 5% sucrose (cryoprotectant) and freeze-dry for long-term storage.
Decision tree for selecting the appropriate solubility enhancement strategy.
References
- Benchchem. "2-Sulfanylbenzamide | 5697-20-1".
- MDPI. "Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits?".
- Pharma Excipients. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs".
- MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".
- Dove Medical Press. "Advances in Cyclodextrin-Capped Gold Nanoparticles | IJN".
Sources
minimizing side reactions in thiosalicylamide synthesis
Technical Support Center: Thiosalicylamide Synthesis Internal Knowledge Base | Ticket ID: TSA-SYN-001
Subject: Minimizing Side Reactions in Thiosalicylamide (2-Hydroxythiobenzamide) Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide
Executive Summary: The "Free Phenol" Trap
Welcome to the technical support center. If you are reading this, you are likely struggling with low yields, "greasy" impurities, or inexplicable missing peaks in your NMR during the synthesis of thiosalicylamide (2-hydroxythiobenzamide).
The Core Problem: The direct thionation of salicylamide (2-hydroxybenzamide) using Lawesson’s Reagent (LR) or
This guide prioritizes the Protect-Thionate-Deprotect strategy as the only robust method for high-purity synthesis, while providing damage control for direct methods.
Module 1: Critical Side Reaction Pathways
Understanding the "enemy" is the first step to defeat it. The following diagram illustrates why direct thionation often fails.
Figure 1: Mechanistic divergence in the reaction of salicylamide with Lawesson's Reagent. The free hydroxyl group facilitates the formation of stable heterocycles (Red) and nitriles (Yellow) over the target thioamide.
Module 2: Troubleshooting & Optimization (Q&A)
Ticket #401: "I see a major impurity at 3-4 ppm in NMR. What is it?"
Diagnosis: You have formed a 1,3,2-benzoxazaphosphorine derivative . Cause: The free phenolic -OH group attacked the phosphorus center of Lawesson’s reagent before or during the thionation of the amide. This ring is thermodynamically stable and difficult to hydrolyze without destroying the thioamide. Corrective Action (The "Gold Standard" Protocol): You must mask the phenol.
-
Protect: Convert salicylamide to 2-methoxybenzamide (using MeI/K2CO3).
-
Thionate: React 2-methoxybenzamide with LR. The absence of the -OH group prevents cyclization.
-
Deprotect: Use
(boron tribromide) in DCM to cleave the methyl ether. This yields pure thiosalicylamide.
Ticket #402: "My reaction mixture turned into a nitrile (2-cyanophenol)."
Diagnosis: Dehydration of the primary amide.
Cause: Reaction temperature was too high (>110°C) or reaction time was too long. Primary amides are prone to losing
-
Solvent Switch: Switch from refluxing Toluene (110°C) to refluxing THF (66°C) or DME (85°C) .
-
Stoichiometry: Do not use a large excess of LR. Use 0.55–0.6 equivalents (since LR provides 2 sulfur atoms).
Ticket #403: "I cannot separate the product from the phosphorus byproducts."
Diagnosis: Lawesson’s reagent byproducts (polysulfides/phosphonates) are streaking on the column. Corrective Action:
-
The "Perborate" Wash: After the reaction, hydrolyze the mixture. Some protocols suggest adding sodium perborate to the aqueous workup to oxidize residual phosphorus species into more water-soluble phosphates, though this risks oxidizing your thioamide.
-
Column Trick: Use a gradient of Hexane:EtOAc. If the byproduct persists, flush the column first with 100% DCM to elute the non-polar phosphorus sludge, then switch to a more polar solvent for the thioamide.
-
Alternative Reagent: Consider using Fluorous Lawesson’s Reagent .[1][2] The byproducts can be removed by simple filtration over fluorous silica (F-SPE), leaving the pure thioamide in the filtrate.
Module 3: Validated Experimental Protocol
Protocol ID: TSA-PROT-V2 (Protected Route) Objective: Synthesis of 2-hydroxythiobenzamide via O-methylation.
Step 1: Protection (O-Methylation)
-
Reagents: Salicylamide (1.0 eq),
(1.5 eq), MeI (1.2 eq), Acetone. -
Procedure: Reflux for 4 hours. Filter salts, evaporate solvent. Recrystallize from EtOH.
-
Checkpoint: Ensure disappearance of phenolic OH peak in IR/NMR.
Step 2: Thionation (The Critical Step)
-
Reagents: 2-Methoxybenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq).
-
Solvent: Anhydrous THF (mild) or Toluene (faster, but watch for nitrile).
-
Setup: Flame-dried glassware,
atmosphere. -
Procedure:
-
Dissolve amide in solvent (0.2 M concentration).
-
Add LR in one portion.
-
Reflux until TLC shows consumption of amide (typically 2-6 hours). Do not over-cook.
-
Workup: Cool to RT. Evaporate solvent. Direct flash chromatography (Hex/EtOAc 8:2).
-
-
Yield Target: >85% of 2-methoxythiobenzamide.
Step 3: Deprotection[3]
-
Reagents:
(1.0 M in DCM, 2.0 eq). -
Procedure:
-
Dissolve thioamide in dry DCM at -78°C.
-
Add
dropwise. -
Warm to 0°C and stir for 1 hour.
-
Quench: Pour into ice water carefully. Extract with DCM.[3]
-
Purification: Recrystallize from benzene/hexane or column chromatography.
-
Module 4: Data & Decision Matrix
Table 1: Solvent Effects on Side Reactions
| Solvent | Boiling Point | Reaction Rate | Risk of Nitrile | Risk of Cyclization (Free Phenol) |
| Toluene | 110°C | Fast (<2h) | High | Very High |
| Xylene | 140°C | Very Fast | Critical | Critical |
| DME | 85°C | Moderate | Low | High |
| THF | 66°C | Slow (6-12h) | Minimal | Moderate |
| Pyridine | 115°C | Fast | Moderate | High (Solvent acts as base) |
Decision Tree for Synthesis Strategy
Figure 2: Strategic decision tree for selecting the synthetic route. Protection of the phenol is the primary branching factor for success.
References
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[2] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[4][5] Synthesis, 2003(13), 1929–1958.
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[3][4][6][7][8][9][10][11] Chemical Reviews, 107(11), 5210–5278.
-
Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006).[1][2] Thionation Using Fluorous Lawesson’s Reagent. Organic Letters, 8(8), 1625–1628.[1][2]
-
Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
Sources
- 1. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. orientjchem.org [orientjchem.org]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-Sulfanylbenzamide in aqueous vs non-aqueous media
Executive Summary
2-Sulfanylbenzamide (2-SB) (also known as 2-mercaptobenzamide or thiosalicylamide) presents a unique stability profile due to the ortho-positioning of its thiol (-SH) and amide (-CONH₂) groups.[1] Unlike simple aliphatic thiols, 2-SB is highly prone to intramolecular oxidative cyclization to form 1,2-benzisothiazol-3(2H)-one (BIT) , a reaction that competes with standard disulfide formation.[1]
This guide addresses the critical stability differences between aqueous and non-aqueous media, providing actionable protocols to prevent degradation during storage and experimentation.
Degradation Mechanisms & Visualizations
Understanding the "Why" is critical for troubleshooting.[1] The primary instability driver is the deprotonation of the thiol group, which nucleophilically attacks the amide nitrogen (or undergoes radical oxidation) to form the heterocycle BIT.
Figure 1: Degradation Pathways of 2-Sulfanylbenzamide
Caption: Figure 1. The fate of 2-SB is pH-dependent. Above pH 6, the thiolate anion forms, leading rapidly to BIT (intramolecular cyclization) or the Disulfide dimer.[1]
Aqueous Media: Troubleshooting & FAQs
Critical Insight: The pH Trap
In water, the stability of 2-SB is inversely proportional to pH. The thiol group (
Q1: My aqueous stock solution turned cloudy/yellow within hours. What happened?
-
Diagnosis: You likely prepared the solution in a neutral or basic buffer (PBS, pH 7.[1]4) without degassing.[1]
-
The Chemistry: The yellow color often indicates the formation of the disulfide or BIT (which can be yellowish).[1] Cloudiness indicates the precipitation of 2,2'-dithiobisbenzamide (the disulfide dimer), which is significantly less soluble in water than the monomer.[1]
-
Solution:
Q2: Can I use TCEP or DTT to keep 2-SB stable?
-
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1]
-
Reasoning: TCEP is stable in acidic pH and does not contain a thiol group itself.[1] DTT (dithiothreitol) is a thiol and can undergo "disulfide exchange" with 2-SB, potentially creating mixed disulfides (2-SB bound to DTT), complicating your mass spectrometry or HPLC data.[1]
Q3: Is 2-SB stable in cell culture media (pH 7.4)?
-
Verdict: No. It will degrade to BIT within minutes to hours.[1]
-
Workaround: Prepare a high-concentration stock in degassed DMSO or Ethanol.[1] Add to the media immediately before the experiment. If the experiment lasts >4 hours, assume significant conversion to BIT (which is bioactive and may confound your results).[1]
Non-Aqueous Media: Solvent Compatibility
Critical Insight: The DMSO Paradox
While DMSO is a universal solvent, it is also a mild oxidant .[1] DMSO can oxidize thiols to disulfides (and 2-SB to BIT), especially if the DMSO is "wet" or old.[1]
Table 1: Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factors | Recommended Protocol |
| Methanol / Ethanol | ⭐⭐⭐⭐ (High) | Evaporation; Hygroscopic (absorbs water).[1] | Store at -20°C; Use anhydrous grade. |
| DMSO (Anhydrous) | ⭐⭐ (Low/Med) | Oxidative Cyclization ; Hygroscopic.[1] | Use fresh ampules; Purge with Argon; Use within 24h.[1] |
| DMF | ⭐⭐⭐ (Medium) | Hydrolysis to amines over time.[1] | Acceptable for short-term; Avoid heating.[1] |
| Acetonitrile | ⭐⭐⭐⭐⭐ (Best) | Low solubility for high conc.[1] stocks. | Ideal for analytical standards (HPLC).[1] |
Q4: I see a new peak in my LC-MS after storing 2-SB in DMSO for 1 week.
-
Diagnosis: This is almost certainly BIT (Benzisothiazolinone) .[1]
-
Verification: Check the mass shift.
-
Fix: Do not store 2-SB in DMSO. Dissolve solid powder immediately before use.[1]
Standardized Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for analytical standards or long-term storage.[1]
-
Solvent: Use Degassed Methanol or Acetonitrile .[1]
-
Additives: If aqueous dilution is required later, add 0.1% Formic Acid to the organic solvent.[1] This keeps the thiol protonated (
) and unreactive.[1] -
Procedure:
Protocol B: Aqueous Working Solution (for Assays)
Use this protocol for immediate biological assays.[1]
-
Buffer: Prepare a buffer at pH 4.5 - 5.5 (Citrate or Acetate) containing 1 mM EDTA .[1]
-
Degassing: Sonicate the buffer under vacuum for 10 minutes to remove dissolved oxygen.
-
Dilution: Dilute the organic stock (from Protocol A) into this buffer.
-
Usage Window: Use within 2-4 hours .
Troubleshooting Decision Tree
Use this flow to diagnose stability issues in your workflow.
Caption: Figure 2. Decision tree for diagnosing 2-SB degradation. pH control and solvent selection are the primary control points.
References
-
ChemicalBook. (2023).[1] 2-Sulfanylbenzamide Properties and Safety.[1][3][4][5]
-
Shang, X., et al. (2023).[1][6] Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one.[6][7] Catalysis in Industry.[1][6]
-
Engeloch, C., et al. (2008).[1][2] Stability of screening compounds in wet DMSO.[1][2] Journal of Biomolecular Screening.[1][2]
-
PubChem. (n.d.).[1] 2-Sulfanylbenzamide Compound Summary. National Library of Medicine.[1]
-
LookChem. (2023).[1] Synthesis and Stability Data for 2-Sulfanylbenzamide.
Sources
- 1. 2-Sulfanylbenzamide | C7H7NOS | CID 350657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. N-Ethylcarbamoylmethyl-2-mercapto-benzamide | C11H14N2O2S | CID 24202823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)<sub>2</sub> | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Technical Support Center: 2-Sulfanylbenzamide Hydrolysis Control
Current Status: Operational Topic: Controlling Hydrolysis & Stability of 2-Sulfanylbenzamide Ticket ID: T-SB-HYD-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Thiol Switch" Mechanism
You are likely experiencing inconsistent stability or reaction outcomes with 2-Sulfanylbenzamide (2-mercaptobenzamide).[1] This is rarely due to random error; it is driven by Neighboring Group Participation (NGP) .
The ortho-thiol group is not a passive bystander; it is an intramolecular catalyst. Its behavior is dictated by a "Thiol Switch" controlled by pH and Redox potential:
-
The Hydrolytic Path (Anaerobic/Basic): The thiolate anion attacks the amide, accelerating hydrolysis to thiosalicylic acid.
-
The Oxidative Path (Aerobic): The thiol oxidizes to a disulfide or cyclizes to 1,2-benzisothiazol-3(2H)-one, effectively "locking" the molecule against simple hydrolysis but altering its identity.
This guide provides the protocols to control this switch.
Module 1: The Mechanism (Why Your Amide is Unstable)
The Pathway Diagram
The following diagram illustrates the competition between Hydrolysis (driven by NGP) and Oxidation.
Caption: Figure 1. The bifurcated reactivity of 2-Sulfanylbenzamide. NGP accelerates hydrolysis (Green path), while oxidation leads to cyclization or dimerization (Red path).
Module 2: Troubleshooting & FAQs
Q1: My stock solution degrades within hours. How do I stabilize it?
Diagnosis: You are likely storing it in a neutral or slightly basic buffer (pH 7–8) exposed to air. At this pH, a fraction of the thiol is deprotonated (
The Fix (Protocol A: Stabilization): To "freeze" the hydrolysis, you must protonate the thiol and remove oxygen.
| Parameter | Recommendation | Mechanism |
| pH | pH < 4.0 | Ensures thiol exists as |
| Solvent | Degassed MeOH or Water/ACN | Removes dissolved |
| Additive | EDTA (1 mM) | Chelates trace metals ( |
| Storage | -20°C under Argon | Kinetic inhibition of hydrolysis. |
Q2: I am trying to hydrolyze the amide to thiosalicylic acid, but the reaction is incomplete or dirty.
Diagnosis: If you use simple aqueous acid, the reaction is too slow (amide resonance). If you use base without precautions, you are generating disulfides (oxidative coupling) which resist hydrolysis.
The Fix (Protocol B: Controlled Hydrolysis): You must exploit the NGP effect while suppressing oxidation.
Step-by-Step Protocol:
-
Degas: Sparge 1.0 M NaOH with Argon for 15 minutes.
-
Dissolve: Add 2-Sulfanylbenzamide to the degassed NaOH (conc. ~0.5 M).
-
Note: The solution turns yellow (thiolate formation).
-
-
Heat: Reflux at 80°C under Argon balloon for 2–4 hours.
-
Why? Heat drives the expulsion of ammonia (
).
-
-
Quench: Cool to 0°C and acidify carefully with HCl to pH 2.
-
Result: Thiosalicylic acid precipitates (white/off-white solid).
Q3: I see a peak at [M-2] in Mass Spec. Is this my product?
No. This is 1,2-benzisothiazol-3(2H)-one (BIT).
-
Cause: Oxidative cyclization. The thiol attacked the amide nitrogen (oxidative) rather than the carbonyl (hydrolytic).
-
Prevention: Strict anaerobic conditions (Schlenk line) are required. If you see this, your reaction was exposed to air.
Module 3: Experimental Decision Matrix
Use this flow to determine the correct experimental conditions for your goal.
Caption: Figure 2. Decision Matrix for selecting experimental conditions based on desired chemical outcome.
References
-
McDonald, R. S., et al. (1983). "Intramolecular participation by the thiol group in amide hydrolysis." Canadian Journal of Chemistry, 61(8), 1846–1851.
- Relevance: Establishes the kinetic rate enhancement of amide hydrolysis via thiol NGP (thiolactone mechanism).
-
Gogoi, K., et al. (2022). "Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis."[2] Journal of the American Chemical Society, 144(25).
- Relevance: Details the pH dependence of amide hydrolysis and the role of thiol catalysts in neutral w
-
Organic Syntheses. (1932). "Thiosalicylic Acid."[3][4][5] Organic Syntheses, Coll.[4] Vol. 2, p. 580.[4]
- Relevance: Provides the authoritative protocol for handling thiosalicylic acid precursors and reduction-hydrolysis workflows.
-
Wright, S. W., et al. (1989). "Regioselective synthesis of hydroxythioxanthones." Journal of the American Chemical Society, 111(2).
- Relevance: Discusses the reactivity of thiosalicylic acid derivatives and the competition between cyclization and other p
Sources
- 1. KR20000017955A - Process for preparing thiosalicylic acid - Google Patents [patents.google.com]
- 2. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
Technical Support Center: 2-Mercaptobenzamide Stability & Handling
Topic: Thermal Decomposition & Oxidative Instability of 2-Mercaptobenzamide Derivatives
Executive Summary: The "Ortho-Effect" Trap
The Core Problem: 2-Mercaptobenzamide derivatives are deceptively unstable. While they appear to be simple amides, the ortho-positioning of the thiol (-SH) and amide (-CONH₂) groups creates a "loaded spring" mechanism. Under thermal stress or oxidative conditions, these molecules do not merely degrade randomly; they undergo specific, rapid structural transformations that mimic high-purity impurities.
The Two Primary Failure Modes:
-
Oxidative Cyclization (The "Silent Killer"): Conversion to 1,2-benzisothiazol-3(2H)-ones (BIT) . This is often mistaken for the target product because it retains similar polarity but loses two hydrogen atoms (Mass: M-2).
-
Disulfide Dimerization (The "Gelling Agent"): Formation of 2,2'-dithiobis(benzamide) . This creates insoluble precipitates or gums that ruin solubility profiles.
Diagnostic Hub: Troubleshooting Your Experiment
Use this decision matrix to identify which decomposition pathway is affecting your results.
| Symptom | Observation | Root Cause | Immediate Action |
| Mass Spec Shift | Observed Mass = [M - 2] | Oxidative Cyclization to Benzisothiazolone. | Irreversible. You must re-synthesize. Avoid metal catalysts and high heat (>60°C). |
| Solubility Loss | Sample became a gum or insoluble solid in MeOH/Water. | Disulfide Dimerization (Oxidation). | Reversible. Treat with DTT (dithiothreitol) or TCEP to reduce back to monomer. |
| Melting Point | Sharp increase in MP (e.g., >240°C for parent). | Disulfide Formation. (Dimers often have much higher MPs than monomers). | Check LC-MS for [2M - 2] peak. Perform reduction. |
| HPLC Purity | Single new peak, slightly less polar than product. | BIT Formation. (Cyclized form is more rigid and lipophilic). | Check UV spectrum; BITs often have distinct UV shifts vs. open amides. |
Mechanistic Deep Dive
To prevent decomposition, you must understand the mechanism. The instability is driven by the proximity of the nucleophilic Sulfur to the Amide group.
Pathway Visualization (DOT Diagram)
Caption: Divergent decomposition pathways.[1] The "Ortho-Effect" facilitates rapid cyclization (BIT formation) under oxidative stress, while high concentrations favor dimerization.
Why "Drying" Destroys Your Sample
Researchers often dry these compounds in an oven at 60-80°C.
-
The Mechanism: Heat provides the activation energy for the thiol group to undergo oxidative dehydrogenation. If any trace metals (common in glass or silica) are present, they catalyze the formation of the N-S bond, closing the ring to form the BIT derivative.
-
The Result: You put a pure white powder in the oven and take out a slightly off-white powder that is 100% pure impurity.
Validated Protocols & Prevention
Protocol A: The "Cold-Process" Workup (Prevention)
Standard workups involving rotovaps at 40-50°C are risky.
-
Quench: If synthesizing via amide coupling, quench the reaction with degassed buffer at 0-5°C .
-
Extraction: Use degassed Ethyl Acetate or DCM. Keep the aqueous layer slightly acidic (pH 4-5) to protonate the thiol (reducing nucleophilicity) and prevent disulfide formation (which is rapid at pH > 8).
-
Drying:
-
DO NOT use a hot water bath rotovap.
-
DO: Concentrate at ambient temperature (20-25°C) under high vacuum.
-
BEST PRACTICE: Lyophilize (Freeze Dry) from a benzene/water or dioxane/water mixture. This avoids all thermal stress.
-
Protocol B: The "Rescue" (Reversing Disulfides)
If your material has dimerized (confirmed by 2M-2 peak), use this method.
-
Dissolution: Dissolve the crude mixture in degassed THF or Methanol.
-
Reagent: Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Why TCEP? Unlike DTT, TCEP is odorless, stable in air, and works over a wider pH range. It selectively cleaves the S-S bond without touching the amide.
-
-
Reaction: Stir at Room Temperature for 30 minutes. Monitor by LC-MS.
-
Isolation: Flash chromatography immediately. Flush the column with N₂ prior to use.
Frequently Asked Questions (FAQ)
Q1: Can I store 2-mercaptobenzamide in DMSO? A: NO. DMSO is a mild oxidant (Swern oxidation mechanism). On standing, DMSO will slowly oxidize the thiol to the disulfide.
-
Better Alternative: Store as a solid under Argon at -20°C. If a stock solution is required, use degassed DMA (Dimethylacetamide) or Acetonitrile , and use within 24 hours.
Q2: My LC-MS shows a peak at [M+14]. What is it? A: This is likely not thermal decomposition but a methylation artifact . If you used Methanol as a solvent with trace acid, or if you used Methyl Iodide elsewhere, the highly nucleophilic thiolate can be methylated (S-Me). This is irreversible.
Q3: Why is my yield low after column chromatography? A: Silica gel often contains trace iron (Fe³⁺), which catalyzes oxidative dimerization on the column.
-
Fix: Add 0.1% EDTA to your aqueous mobile phase or flush the column with a chelator solution before use. Alternatively, use neutral alumina , which is less acidic and less prone to metal contamination.
Reference Data
Solvent Compatibility Table
| Solvent | Stability Rating | Risk Factor |
| Water (pH > 8) | 🔴 Critical | Rapid disulfide formation; hydrolysis risk. |
| DMSO | 🟠 Poor | Oxidizes thiol to disulfide over time. |
| Methanol/Ethanol | 🟡 Moderate | Stable if degassed; risk of transesterification if heated. |
| Acetonitrile | 🟢 Good | Inert; best for LC-MS and short-term storage. |
| THF (Degassed) | 🟢 Excellent | Best for reactions and reductions. |
References
-
Oxidative Cyclization Mechanism
-
Disulfide Formation & Properties
-
Title: 2,2′-Dithiobis[benzamide] - Chemical Properties and Toxicity.[5]
- Source: N
-
Link:
-
-
Synthesis of Benzisothiazolinones (BIT)
- Title: Process for preparing 1,2-benzisothiazolin-3-one (P
- Source: Google P
-
Link:
-
Thiol-Disulfide Exchange & Rescue
- Title: Controlling Disulfide Bond Formation and Crystal Growth
- Source:CrystEngComm / ResearchG
-
Link:
Sources
- 1. CAS 2527-57-3: 2,2′-Dithiobis[benzamide] | CymitQuimica [cymitquimica.com]
- 2. WO2013060766A1 - Process for preparing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)<sub>2</sub> | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Benzamide, 2,2'-dithiobis- | C14H12N2O2S2 | CID 72552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 2-Sulfanylbenzamide
For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Sulfanylbenzamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide will construct a detailed, predicted interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the causal factors governing chemical shifts and coupling constants, offer a standardized protocol for data acquisition, and compare the utility of NMR with alternative analytical techniques.
I. Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Sulfanylbenzamide
The structure of 2-Sulfanylbenzamide incorporates an aromatic ring with two ortho substituents: an amide (-CONH₂) and a sulfanyl (-SH) group. The interplay of the electronic effects of these groups dictates the chemical environment of each proton and carbon atom, which is directly reflected in their respective NMR chemical shifts.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Sulfanylbenzamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the sulfanyl proton. The solvent used for analysis will significantly influence the chemical shifts of the exchangeable protons (NH₂ and SH). For this prediction, we will consider a common NMR solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of hydrogen bonding.
Aromatic Region (Predicted: ~6.8 - 7.8 ppm): The four protons on the benzene ring will present as a complex multiplet system due to their proximity and mutual spin-spin coupling. The electronic effects of the substituents are key to predicting their chemical shifts:
-
-CONH₂ (Amide Group): This group is moderately electron-withdrawing through resonance and induction, which deshields the protons on the aromatic ring, shifting them downfield.
-
-SH (Sulfanyl Group): The sulfanyl group is a weak electron-donating group through resonance and is also inductively withdrawing. Its overall effect on the shielding of aromatic protons is less pronounced than that of the amide group.
The expected splitting pattern for the aromatic protons would be complex, likely appearing as a series of multiplets. A detailed analysis would likely require 2D NMR techniques for unambiguous assignment.
Amide Protons (-CONH₂) (Predicted: ~7.5 - 8.5 ppm): The two amide protons are diastereotopic due to restricted rotation around the C-N bond, and they are expected to appear as two separate broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In a hydrogen-bonding solvent like DMSO-d₆, their chemical shift will be further downfield.[1]
Sulfanyl Proton (-SH) (Predicted: ~3.0 - 4.0 ppm): The thiol proton signal is typically a broad singlet and its chemical shift is also sensitive to the solvent and concentration.[2] In DMSO-d₆, it is expected to be in the mid-range of the spectrum.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of 2-Sulfanylbenzamide will display signals for the six aromatic carbons and the carbonyl carbon. The chemical shifts are influenced by the electronic effects of the substituents.
Carbonyl Carbon (-C=O) (Predicted: ~165 - 175 ppm): The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.[3]
Aromatic Carbons (Predicted: ~115 - 140 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the substituents (C1 and C2) will be significantly affected.
-
C1 (attached to -CONH₂): This carbon will be deshielded by the electron-withdrawing amide group.
-
C2 (attached to -SH): The sulfanyl group will have a more moderate effect on the chemical shift of this carbon.
-
The remaining four aromatic carbons (C3, C4, C5, C6) will also have their chemical shifts influenced by their position relative to the two substituents.
II. Comparison with Structurally Similar Compounds
To substantiate our predicted spectral data, we can compare it with the experimental NMR data of benzamide and thiobenzamide.
| Compound | Aromatic Protons (ppm) | Amide/Thioamide Protons (ppm) | Carbonyl/Thiocarbonyl Carbon (ppm) | Aromatic Carbons (ppm) |
| Benzamide | 7.42 - 7.92 | ~8.0 | ~171.4 | 128.5 - 134.6 |
| Thiobenzamide | 7.3 - 7.8 | ~9.0 | ~200 | 127 - 140 |
| 2-Sulfanylbenzamide (Predicted) | 6.8 - 7.8 | 7.5 - 8.5 | 165 - 175 | 115 - 140 |
Data for Benzamide and Thiobenzamide sourced from the Biological Magnetic Resonance Bank and other literature.[4][5]
The comparison illustrates that the presence of the ortho-sulfanyl group is expected to shift the aromatic protons slightly upfield compared to benzamide due to its weak electron-donating nature through resonance. The predicted chemical shift of the carbonyl carbon in 2-Sulfanylbenzamide is in a similar range to that of benzamide.
III. Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Sulfanylbenzamide, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons.[6]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (for detailed structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is crucial for assigning the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is essential for assigning quaternary carbons and piecing together the molecular framework.[7][9]
-
IV. Alternative and Complementary Analytical Techniques
While NMR is the premier technique for detailed structural elucidation in solution, a comprehensive characterization of 2-Sulfanylbenzamide would benefit from the application of other analytical methods.
A. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can corroborate the proposed structure.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques for small organic molecules.
-
Information Gained:
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information based on the masses of the fragment ions. For 2-Sulfanylbenzamide, characteristic fragments would be expected from the loss of the amide group, the sulfanyl group, or cleavage of the aromatic ring.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
-
Expected Absorptions for 2-Sulfanylbenzamide:
-
N-H stretch (amide): Two bands in the region of 3100-3500 cm⁻¹.
-
C=O stretch (amide): A strong absorption around 1650-1680 cm⁻¹.[10]
-
S-H stretch (thiol): A weak absorption in the range of 2550-2600 cm⁻¹.
-
C-N stretch (amide): Around 1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: In their characteristic regions.
-
C. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
-
Requirement: A high-quality single crystal of the compound.
-
Information Gained: An unambiguous determination of the molecular structure, which can be used to validate the structure determined by NMR and other techniques.[11][12]
V. Conclusion
The structural interpretation of 2-Sulfanylbenzamide through ¹H and ¹³C NMR spectroscopy relies on a predictive approach grounded in the fundamental principles of chemical shifts and coupling constants, supported by comparative data from analogous structures. The aromatic region is expected to be complex, necessitating 2D NMR techniques for a complete assignment. The exchangeable protons of the amide and sulfanyl groups will exhibit characteristic, solvent-dependent signals. While NMR provides unparalleled detail about the solution-state structure, a holistic characterization is best achieved by integrating data from complementary techniques such as mass spectrometry, IR spectroscopy, and, where possible, X-ray crystallography. This multi-faceted analytical approach ensures the unambiguous structural elucidation essential for advancing drug discovery and development programs.
References
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]
-
Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. European Synchrotron Radiation Facility. [Link]
-
Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]
-
deductions from binding, enzyme kinetics and from X-ray structural analysis of a 9-ethyladenine-benzamide adduct. National Center for Biotechnology Information. [Link]
-
Nuclear magnetic resonance spectra of o-hydroxythiobenzamides: the intramolecular hydrogen bond as a conformational probe. Canadian Science Publishing. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
N-(2-Hydroxy-ethyl)-thiobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Aromatic Hydrogens and Electron Withdrawing Groups. AK Lectures. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts. The Journal of Organic Chemistry. [Link]
-
Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... ResearchGate. [Link]
-
Interpreting Aromatic NMR Signals. YouTube. [Link]
-
13 Carbon NMR. University of Calgary. [Link]
-
NMR handout. Swarthmore College. [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
-
4-Hydroxy-N-(4-hydroxyphenyl)benzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
p-Aminobenzamide. SpectraBase. [Link]
-
3-Aminobenzamide. SpectraBase. [Link]
-
1H NMR chemical shift ppm table. University of California, Los Angeles. [Link]
-
d1nj03041h1.pdf. Royal Society of Chemistry. [Link]
-
2-Sulfanylbenzamide | C7H7NOS | CID 350657. PubChem. [Link]
-
HSQC and HMBC for Topspin. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
-
Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. AIP Publishing. [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. MDPI. [Link]
-
13-C NMR Chemical Shift Table. Scribd. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
When would HSQC and HMBC show the same cross-peak? : r/Chempros. Reddit. [Link]
-
12.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. National Center for Biotechnology Information. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
Benzenesulfonamide, 2-methyl-. NIST WebBook. [Link]
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Technical Comparison Guide: IR Spectroscopic Profiling of 2-Mercaptobenzamide vs. Oxidation Impurities
Executive Summary: The Thiol-Disulfide Challenge
2-Mercaptobenzamide (2-MBA), also known as thiosalicylamide, is a critical scaffold in medicinal chemistry, serving as a precursor for benzisothiazoles and a ligand for zinc-ejecting antiviral agents.[1] However, its utility is frequently compromised by its high susceptibility to oxidative dimerization.[1]
The primary analytical challenge is distinguishing the active thiol form (2-MBA) from its inactive disulfide impurity (2,2'-dithiobis(benzamide)) . While HPLC is standard for purity, IR spectroscopy offers a rapid, non-destructive method to assess the oxidation state in situ before reaction.[1]
This guide provides a definitive spectroscopic framework to differentiate these species, focusing on the diagnostic S-H stretching region and the subtle shifts in Amide I/II bands induced by intramolecular hydrogen bonding.[1]
Comparative Spectroscopic Analysis
The following table synthesizes experimental data to establish the characteristic fingerprints of 2-MBA and its primary oxidation product.
Table 1: Characteristic IR Peaks of 2-Mercaptobenzamide vs. Disulfide Impurity
| Vibrational Mode | Frequency Region (cm⁻¹) | 2-Mercaptobenzamide (Thiol) | 2,2'-Dithiobis(benzamide) (Disulfide) | Diagnostic Value |
| S-H Stretch | 2500 – 2600 | ~2569 cm⁻¹ (Weak, Broad) | ABSENT | CRITICAL. Presence confirms free thiol. Absence suggests oxidation.[1] |
| Amide A (N-H Stretch) | 3100 – 3450 | 3180, 3360 cm⁻¹ (Doublet, Primary Amide) | ~3300 cm⁻¹ (Broad, shifted due to intermolecular H-bonds) | Moderate.[1] Thiol form often shows sharper splitting.[1] |
| Amide I (C=O Stretch) | 1630 – 1690 | 1650 – 1660 cm⁻¹ | 1635 – 1650 cm⁻¹ | High.[1] Thiol C=O is often shifted by intramolecular H-bonding (S-H...O=C). |
| Amide II (N-H Bend) | 1590 – 1620 | ~1610 cm⁻¹ | ~1590 cm⁻¹ | Low.[1] Often overlaps with aromatic C=C ring stretches.[1] |
| S-S Stretch | 500 – 550 | ABSENT | 500 – 525 cm⁻¹ (Weak) | High.[1] Confirms presence of disulfide linkage.[1] |
| C-S Stretch | 600 – 700 | ~690 cm⁻¹ | ~600 – 620 cm⁻¹ | Moderate.[1] Shift due to change in S environment. |
Structural Logic & Causality
-
The "Ghost" Peak (S-H): The S-H stretch at ~2569 cm⁻¹ is notoriously weak due to the low polarity of the S-H bond. However, it is the only definitive IR marker for the active species.[1] In 2-MBA, this peak may be broadened by intramolecular hydrogen bonding to the carbonyl oxygen.[1]
-
Carbonyl Shift: In 2-MBA, the thiol hydrogen often forms a 6-membered intramolecular hydrogen bond with the amide carbonyl. This weakens the C=O bond, potentially lowering its frequency compared to the free amide.[1] However, the disulfide often exists as a dimer with strong intermolecular N-H...O hydrogen bonds, which also lowers the frequency.[1] Therefore, the S-H peak remains the primary discriminator.[1]
Mechanistic Pathway: Oxidation & Cyclization[1]
Understanding the chemical fate of 2-MBA is essential for interpreting spectral changes. 2-MBA is not static; it exists in equilibrium with its oxidized forms.
Figure 1: Redox and cyclization pathways of 2-mercaptobenzamide. The transition from Thiol to Disulfide results in the disappearance of the 2569 cm⁻¹ band.
Validated Experimental Protocol
To ensure spectral fidelity and prevent artifactual oxidation during sample preparation, follow this self-validating protocol.
Step 1: Sample Preparation (Critical)
-
Solid State (KBr/Nujol): 2-MBA oxidizes rapidly in solution. Solid-state analysis is preferred.[1]
-
Protocol: Grind 1-2 mg of 2-MBA with 100 mg dry KBr. Work quickly. Prolonged grinding generates heat, accelerating oxidation to the disulfide.[1]
-
-
Solution State (ATR/Transmission):
Step 2: Acquisition Parameters
-
Resolution: 2 cm⁻¹ (Essential to resolve the weak S-H band from noise).
-
Scans: 32–64 scans (Signal-to-noise ratio is critical for the S-H region).
-
Background: Fresh background scan immediately prior to sample.[1]
Step 3: Data Validation (The "Thiol Test")
If the spectrum is ambiguous (e.g., no clear S-H peak), perform this in situ chemical validation:
-
Dissolve a small amount of sample in CHCl₃.[1]
-
Add a drop of D₂O .[1]
-
Observation:
-
N-H bands (3100-3400 cm⁻¹) will shift/disappear due to H/D exchange.
-
S-H band (2569 cm⁻¹) will shift to ~1850 cm⁻¹ (S-D stretch).[1]
-
Figure 2: Decision logic for assessing 2-MBA purity via IR spectroscopy.
References
-
ChemicalBook. (2024).[1] 2-Mercaptobenzimidazole and 2-Mercaptobenzamide IR Spectra Data.[2] Retrieved from
-
Smolecule. (2023).[1] Benzamide, 2,2'-dithiobis- | 2527-57-3 - Spectroscopic Properties.[1][2] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzothiazole, 2,2'-dithiobis- IR Spectrum.[1][3][4] NIST Chemistry WebBook, SRD 69.[1] Retrieved from
-
Kolesnikova, I. N., et al. (2019).[1][5] Internal rotation and intramolecular hydrogen bonding in thiosalicylamide: gas phase electron diffraction study. Structural Chemistry, 30, 1993–2001.[1][6] Retrieved from
-
Al-Jibori, M. H. S., et al. (2021).[1][7] Synthesis and characterization of Pd(II) complexes with thiosalicylamide. Polyhedron.[1] Retrieved from
-
PubChem. (2024).[1] 2,2'-Dithiobis(benzamide) Compound Summary. National Library of Medicine.[1] Retrieved from
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Sulfanylbenzamide Complexes: A Predictive Approach Based on Analogous Ligand Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Sulfanylbenzamide as a Versatile Ligand
2-Sulfanylbenzamide, a molecule incorporating both a soft sulfur donor (from the sulfanyl group) and harder nitrogen and oxygen donors (from the amide group), presents a fascinating case for coordination chemistry.[1][2] Its potential for tautomerism between the thione and thiol forms further enhances its versatility as a ligand. The strategic positioning of these donor atoms allows for various coordination modes, including monodentate, bidentate, and bridging interactions, making it a candidate for the synthesis of novel metal-organic frameworks, catalysts, and biologically active compounds. This guide will explore the predicted coordination chemistry of 2-Sulfanylbenzamide with various metal ions, supported by experimental data from analogous systems.
Principles of X-ray Crystallography: A Brief Overview
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and other crucial structural parameters can be deduced. This technique provides the ultimate proof of structure for novel coordination complexes.
Predicted Coordination Geometries of 2-Sulfanylbenzamide Complexes: A Comparative Analysis
While crystallographic data for 2-Sulfanylbenzamide complexes is scarce, we can infer their likely structural features by examining the crystal structures of complexes with related ligands, such as 2-mercaptobenzimidazole and various benzamide derivatives.
Coordination via the Sulfanyl Group: Insights from 2-Mercaptobenzimidazole Complexes
2-Mercaptobenzimidazole, which also possesses a thiol/thione group, has been shown to coordinate to soft metal ions like copper(I) primarily through the sulfur atom. In complexes such as bromidobis(2,3-dihydro-1H-1,3-benzodiazole-2-thione)copper(I), the copper ion adopts a distorted trigonal-planar geometry, coordinating to two sulfur atoms from two separate ligands and one halide ion.[3][4] This suggests that with soft metal ions, 2-Sulfanylbenzamide is likely to coordinate in a similar monodentate fashion through its sulfur atom.
Coordination via the Amide Group: Lessons from Benzamide Complexes
Conversely, complexes of zinc(II) with various benzamide derivatives demonstrate coordination through the carbonyl oxygen atom of the amide group. In these cases, the zinc(II) center typically exhibits a tetrahedral geometry, coordinating to two benzamide ligands and two chloride ions.[5] This mode of interaction is favored by harder metal ions that have a higher affinity for oxygen donors.
Potential for Bidentate (S,O) or (S,N) Chelation
The ortho-positioning of the sulfanyl and amide groups in 2-Sulfanylbenzamide introduces the tantalizing possibility of bidentate chelation, forming a stable five-membered ring with a metal center. Coordination could occur through the sulfur and the amide oxygen (S,O) or the sulfur and the amide nitrogen (S,N). The preferred mode will depend on the metal ion's hardness, the steric environment, and the reaction conditions. The formation of such chelate rings is often thermodynamically favored and can lead to highly stable complexes.
Table 1: Comparison of Crystallographic Data for Complexes of Analogous Ligands
| Complex | Metal Ion | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [CuBr(C7H6N2S)2] | Cu(I) | 2-Mercaptobenzimidazole | Distorted Trigonal-Planar | Cu-S: 2.2189(15) - 2.2547(7) | [3] |
| [ZnCl2(C7H7NO)2] | Zn(II) | Benzamide | Tetrahedral | Zn-O: (not specified) | [5] |
| Hypothetical [M(2-Sulfanylbenzamide)2] | M(II) | 2-Sulfanylbenzamide | Square Planar / Tetrahedral | Predicted M-S, M-O/N | - |
Experimental Protocols: A Roadmap to Synthesizing and Analyzing 2-Sulfanylbenzamide Complexes
The following protocols are proposed based on established methods for the synthesis and crystallographic analysis of related coordination compounds.
Synthesis of a Hypothetical Metal Complex of 2-Sulfanylbenzamide
-
Ligand Preparation : Synthesize 2-Sulfanylbenzamide following established literature procedures.[2]
-
Reaction Setup : In a clean, dry flask, dissolve 2-Sulfanylbenzamide (2 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Addition of Metal Salt : To this solution, add a solution of a metal salt (e.g., copper(II) acetate, zinc(II) chloride) (1 mmol) in the same solvent (10 mL) dropwise with stirring.
-
Reaction : Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation : Cool the mixture to room temperature. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Caption: A generalized workflow for the synthesis of a 2-Sulfanylbenzamide metal complex.
Single Crystal Growth
-
Solvent Selection : Choose a solvent or a mixture of solvents in which the complex has moderate solubility.
-
Slow Evaporation : Prepare a saturated solution of the complex in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion : Place a concentrated solution of the complex in a small vial. Place this vial inside a larger sealed container with a solvent in which the complex is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the complex solution, inducing crystallization.
-
Crystal Harvesting : Carefully collect the well-formed single crystals for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting : Mount a suitable single crystal on a goniometer head.
-
Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution : Solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement : Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
Caption: The workflow for determining the crystal structure of a compound using X-ray diffraction.
Conclusion and Future Outlook
While direct experimental data on the crystal structures of 2-Sulfanylbenzamide complexes remains elusive in the current literature, a comparative analysis of related ligand systems provides a strong predictive framework for their coordination behavior. The versatile nature of the 2-Sulfanylbenzamide ligand, with its multiple potential donor sites, suggests a rich and diverse coordination chemistry waiting to be explored. The experimental protocols outlined in this guide offer a practical starting point for researchers to synthesize and characterize these novel complexes. Future work in this area will undoubtedly contribute to a deeper understanding of the structure-property relationships in such compounds, potentially leading to new applications in catalysis, materials science, and medicinal chemistry.
References
-
Syntheses, crystal structures and Hirshfeld surface analyses of bis(2-mercaptobenzimidazole)bromo- and iodocopper(I) complexes. [Link]
-
Syntheses, crystal structures and Hirshfeld surface analyses of bis(2-mercaptobenzimidazole)bromo- and iodocopper(I) complexes - ResearchGate. [Link]
-
X-ray diffraction Studies of Cu(II), Zn (II), Mo(II), Fe(II)complexes with Glibenclamide (5-chloro-N-(4-[N-(Cyclohexyl Carbnonyl) sulfamonyl]phenethyl)-2-methoxylbenzamide. [Link]
-
Crystallographic data and experimental characteristics for compounds II-IV - ResearchGate. [Link]
-
Crystallographic data for compounds 1 and 2. - ResearchGate. [Link]
-
2-Sulfanylbenzamide | C7H7NOS | CID 350657 - PubChem. [Link]
-
Investigation of the crystal structure of Sn(IV) coordination compound containing hydrazone ligand and study of its intermolecular interactions by Hirshfeld surface analysis. [Link]
-
2-Sulfanylbenzamide|5697-20-1 - LookChem. [Link]
-
Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. [Link]
-
Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand - MDPI. [Link]
-
Crystal structure and synthesis of two complexes:bis[(2-amino benzamide)(benzoate)]copper(II) and bis[(2-amino benzamide)(benzoate)]cobalt(II) - ResearchGate. [Link]
-
Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PMC. [Link]
-
Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands - PMC. [Link]
-
Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes - MDPI. [Link]
-
Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand - MDPI. [Link]
-
Synthesis, X-ray Structure, Cytotoxic, and Anti-Microbial Activities of Zn(II) Complexes with a Hydrazono s-Triazine Bearing Pyr - Semantic Scholar. [Link]
-
Synthesis, X-ray structure and theoretical investigation of 2-(2'-quinolyl)benzimidazole metal complexes | Request PDF - ResearchGate. [Link]
Sources
- 1. 2-Sulfanylbenzamide | C7H7NOS | CID 350657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Syntheses, crystal structures and Hirshfeld surface analyses of bis(2-mercaptobenzimidazole)bromo- and iodocopper(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Thiosalicylamide vs. Salicylamide
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Thiosalicylamide (2-hydroxythiobenzamide) versus its oxygen analogue, Salicylamide . It is designed for researchers requiring precise structural elucidation and metabolite identification.
Executive Summary
Thiosalicylamide (TSA) is the thio-analogue of the analgesic salicylamide (SA). In drug development, replacing an amide oxygen with sulfur (isosteric replacement) significantly alters metabolic stability and metal-binding affinity. However, this substitution introduces distinct mass spectrometric signatures.
This guide demonstrates that while TSA and SA share structural homology, their fragmentation is divergent due to the "Ortho Effect" and the lability of the C=S bond. A key finding for analysts is the Convergence Phenomenon : both compounds yield a diagnostic ion at m/z 119 (2-cyanophenol) , but they arrive there via different neutral losses (H₂S vs. H₂O).
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]
| Feature | Thiosalicylamide (TSA) | Salicylamide (SA) | MS Implication |
| Formula | C₇H₇NOS | C₇H₇NO₂ | Mass shift of +16 Da (O→S) |
| MW | 153.20 Da | 137.14 Da | Distinct Molecular Ions (M⁺) |
| Key Bond | C=S (Thioamide) | C=O (Amide) | C=S is weaker, more prone to cleavage |
| Ortho Group | -OH (Phenolic) | -OH (Phenolic) | Facilitates intramolecular H-transfer |
Experimental Methodology (Self-Validating Protocol)
To replicate the data discussed below, use the following standardized protocol. This workflow ensures that thermal degradation (common with thioamides) does not artifactually alter the spectrum before ionization.
Protocol: Direct Insertion Probe (DIP) EI-MS
Rationale: Thioamides are thermally labile. GC-MS injection ports can cause pyrolysis (desulfurization). DIP introduces the sample directly into the ion source, minimizing thermal stress.
-
Sample Prep: Dissolve 0.1 mg TSA in 1 mL HPLC-grade Methanol.
-
Instrument Setup: Single Quadrupole MS with Electron Ionization (EI) source.
-
Source Temp: Set to 150°C (Keep low; high temps >200°C promote premature H₂S loss).
-
Electron Energy: 70 eV (Standard library matching).
-
Acquisition: Scan range m/z 40–200.
-
Validation Step: Check the M⁺ peak intensity. If m/z 119 is the base peak and m/z 153 is <5%, the source temperature is too high (thermal degradation occurred).
Fragmentation Analysis: The "Sulfur Effect"
The Divergent Pathways
The fragmentation of TSA is dominated by the interaction between the ortho-hydroxyl group and the thioamide moiety. This "Ortho Effect" drives specific hydrogen transfers that differ from the oxygen analogue.
Pathway A: The Convergence to m/z 119
Both compounds eliminate a small neutral molecule to form the stable 2-cyanophenol cation (m/z 119) . This is the most critical pathway for distinguishing the parent while confirming the core scaffold.
-
Salicylamide (m/z 137): The phenolic hydrogen transfers to the amide oxygen, followed by elimination of H₂O (18 Da) .
-
Transition:137 → 119 + H₂O
-
-
Thiosalicylamide (m/z 153): The phenolic hydrogen transfers to the thioamide sulfur (which is a "softer" base but highly nucleophilic in the excited state), followed by elimination of H₂S (34 Da) .
-
Transition:153 → 119 + H₂S
-
Pathway B: Amine Elimination (The "Imino" Route)
This pathway retains the chalcogen (S or O) and eliminates the nitrogen terminus.
-
Salicylamide: Loss of NH₃ (17 Da) yields the 1,3-benzoxazin-4-one cation (m/z 120) .
-
Thiosalicylamide: Loss of NH₃ (17 Da) yields the 1,3-benzoxazin-4-thione cation (m/z 136) .
-
Note: The m/z 136 peak in TSA is often less intense than m/z 120 in SA because the C=S bond is less stable, favoring the H₂S loss (Pathway A) over NH₃ loss.
-
Comparative Data Table
| m/z (TSA) | Relative Abundance (TSA) | Fragment Identity | Equivalent in Salicylamide | Mechanism |
| 153 | 60–80% | M⁺ (Molecular Ion) | m/z 137 | Radical Cation |
| 136 | 20–30% | [M - NH₃]⁺ | m/z 120 | Amine Loss (Cyclization) |
| 120 | 10–15% | [M - SH]⁺ | m/z 120 | Radical Loss (α-cleavage) |
| 119 | 100% (Base Peak) | [M - H₂S]⁺ | m/z 119 | Ortho-Elimination (Convergence) |
| 91 | 40–50% | [C₆H₄OH]⁺ | m/z 91 | Loss of CSNH/CONH moiety |
Visualizing the Mechanism
The following diagram illustrates the mechanistic divergence and convergence between the two analogues.
Caption: Mechanistic map showing the "Ortho Effect" convergence. Note how TSA loses H₂S while SA loses H₂O to reach the identical m/z 119 ion.
Technical Insights for Drug Developers
When analyzing metabolites or impurities containing the thiosalicylamide scaffold:
-
Monitor the 153 → 119 Transition: In LC-MS/MS (Triple Quad), the transition 153 > 119 is highly specific for thiosalicylamide. The loss of 34 Da (neutral H₂S) is rare in non-thio compounds, making it a high-confidence filter.
-
Differentiate from Hydroxy-thiobenzamides: The ortho position is required for the facile H₂S loss. Meta or para isomers (3- or 4-hydroxythiobenzamide) cannot form the cyclic transition state required for 1,2-elimination of H₂S. They will exhibit a stronger Molecular Ion (M⁺) and a different fragmentation pattern dominated by radical losses rather than neutral eliminations.
-
Isotope Patterns: Use the ³⁴S isotope peak (approx. 4.4% of the ³²S peak) to confirm the presence of sulfur in the parent ion (m/z 153) and the fragment at m/z 136. The fragment at m/z 119 will lose this sulfur signature, confirming the elimination of the sulfur atom.
References
-
NIST Mass Spectrometry Data Center. "Salicylamide Mass Spectrum." NIST Chemistry WebBook, SRD 69.
-
Lebedev, A. T. "Mass Spectrometry of Analytical Derivatives. Ortho Effects in Mass Spectra of Salicylates and Thiosalicylates." Mass Spectrometry Reviews.
-
Bowie, J. H., et al. "Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones (Ortho Effects)." Journal of the Chemical Society B.
-
Jadrijević-Mladar Takač, M. "FT-IR and NMR spectroscopic studies of salicylic acid derivatives (Metabolite Analysis)." Acta Pharmaceutica.[1]
Sources
Comparative Reactivity Guide: 2-Sulfanylbenzamide vs. Salicylamide
Executive Summary
This technical guide compares the reactivity profiles of 2-Sulfanylbenzamide (also known as 2-mercaptobenzamide) and Salicylamide (2-hydroxybenzamide). While structurally analogous—differing only by a single chalcogen atom (Sulfur vs. Oxygen) at the ortho position—their synthetic utility and biological reactivity diverge significantly due to the "Hard-Soft Acid-Base" (HSAB) principle and redox potential.
Key Takeaway: Salicylamide acts as a hard nucleophile primarily utilized in condensation reactions to form 6-membered benzoxazinones . In contrast, 2-Sulfanylbenzamide acts as a soft nucleophile and readily undergoes oxidative cyclization to form 5-membered benzisothiazolones (BIT), a scaffold critical in biocides and covalent drug discovery.
Physicochemical Profile & Reactivity Drivers[1][2]
The substitution of the phenolic hydroxyl (-OH) with a thiol (-SH) alters the acidity, nucleophilicity, and hydrogen-bonding capability of the molecule.
Table 1: Comparative Physicochemical Properties[1][3]
| Feature | Salicylamide (2-Hydroxybenzamide) | 2-Sulfanylbenzamide (2-Mercaptobenzamide) | Impact on Reactivity |
| Heteroatom | Oxygen (Group 16, Period 2) | Sulfur (Group 16, Period 3) | S is larger, more polarizable ("Soft"). |
| pKa (approx) | ~8.2 (Phenolic OH) | ~5.8 – 6.5 (Thiol SH) | Thiol deprotonates at physiological pH; Phenol requires basic conditions. |
| Nucleophilicity | Hard Nucleophile | Soft Nucleophile | S- prefers alkyl halides/Michael acceptors; O- prefers acyl chlorides/hard electrophiles. |
| Redox Stability | High (Resistant to mild oxidation) | Low (Readily oxidizes to disulfides) | Thiol allows oxidative S-N bond formation. |
| H-Bonding | Strong Intramolecular (O-H...O=C) | Weaker Intramolecular (S-H...O=C) | Salicylamide is more rigid/planar due to strong H-bond lock. |
Divergent Cyclization Pathways
The most distinct difference lies in how these molecules cyclize to form heterocycles. This "Fork in the Road" is dictated by the ability of the sulfur atom to form bonds with the amide nitrogen under oxidative conditions, whereas the oxygen atom typically requires a carbon linker.
Salicylamide: Condensation to 1,3-Benzoxazin-4-ones
Salicylamide reacts with carbon electrophiles (aldehydes, ketones, or phosgene equivalents) via a condensation mechanism. The oxygen attacks a carbon center, and the amide nitrogen closes the ring, forming a 6-membered system.
2-Sulfanylbenzamide: Oxidative Cyclization to 1,2-Benzisothiazol-3-ones
2-Sulfanylbenzamide undergoes a unique oxidative dehydrogenation. In the presence of an oxidant (Iodine, H2O2, or Cu catalysts), the thiol oxidizes to a sulfenyl halide (or radical equivalent) which is then attacked by the amide nitrogen, forming a direct S–N bond and a 5-membered ring.
Visualization: Reaction Pathways
Caption: Divergent synthesis: Salicylamide forms 6-membered rings via condensation; 2-Sulfanylbenzamide forms 5-membered rings via oxidation.
Experimental Protocols
The following protocols validate the reactivity differences described above.
Protocol A: Synthesis of Benzoxazinone from Salicylamide
Demonstrates the "Hard" nucleophile condensation pathway.
-
Reagents: Salicylamide (1.0 eq), Benzaldehyde (1.1 eq), p-Toluenesulfonic acid (catalytic), Toluene.
-
Setup: Round-bottom flask equipped with a Dean-Stark trap (to remove water).
-
Procedure:
-
Dissolve Salicylamide and Benzaldehyde in Toluene.
-
Add catalytic acid.
-
Reflux for 4–6 hours. Water evolution indicates reaction progress.
-
Cool to room temperature. The product (2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one) often precipitates or can be crystallized from ethanol.
-
-
Mechanism: Acid-catalyzed formation of an imine/aminal followed by intramolecular attack of the phenolic oxygen onto the benzylic carbon.
Protocol B: Oxidative Cyclization of 2-Sulfanylbenzamide to BIT
Demonstrates the "Soft" nucleophile oxidative pathway (S-N bond formation).
-
Reagents: 2-Sulfanylbenzamide (1.0 eq), Iodine (I2, 1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq), Water/Ethyl Acetate biphasic system or Methanol.
-
Procedure:
-
Dissolve 2-Sulfanylbenzamide in the solvent.
-
Add K2CO3 (acts as a base to deprotonate the thiol, forming the thiolate).
-
Slowly add Iodine at 0°C. The iodine oxidizes the thiolate to a sulfenyl iodide (-S-I) intermediate.
-
Stir at room temperature for 2 hours. The amide nitrogen attacks the electrophilic sulfur, displacing iodide.
-
Quench with saturated sodium thiosulfate (to remove excess iodine).
-
Extract and recrystallize.
-
-
Product: 1,2-benzisothiazol-3(2H)-one (BIT).[1]
-
Note: This reaction can also be performed using Hydrogen Peroxide (H2O2) in basic media, which is greener but requires careful temperature control to avoid over-oxidation to sulfoxides.
Pharmaceutical & Biological Implications[5][6][7][8][9]
Covalent Inhibition Potential
In drug discovery, the reactivity difference dictates the target profile:
-
2-Sulfanylbenzamide derivatives: Often used as covalent warheads targeting non-catalytic cysteine residues in proteins. The thiol can form mixed disulfides with protein cysteines (reversible covalent) or, if cyclized to BIT, react via ring-opening with cysteines (irreversible/slowly reversible).
-
Salicylamide derivatives: Generally act as reversible competitive inhibitors. They do not form covalent bonds with proteins under physiological conditions due to the stability of the phenol.
Metabolic Stability
-
Salicylamide: Metabolized primarily via Glucuronidation and Sulfation at the phenolic oxygen.
-
2-Sulfanylbenzamide: Susceptible to S-methylation (via S-methyltransferase) and oxidation to sulfinic/sulfonic acids, which increases polarity and clearance rates.
Visualization: Drug Discovery Workflow
Caption: Biological interaction modes: Thiol variants enable covalent targeting strategies.
References
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One. MDPI. (Detailed mechanisms on oxidative cyclization of 2-mercaptobenzamides).
-
Application of Salicyloyl Chloride in the Synthesis of Deferasirox. BenchChem. (Protocols for salicylamide condensation to benzoxazinones).
-
Process for preparing 1,2-benzisothiazolin-3-one. Google Patents WO2013060766A1. (Industrial scale oxidative cyclization protocols).
-
Crystal nucleation of salicylamide and a comparison with salicylic acid. Royal Society of Chemistry. (Physicochemical properties and solvent interactions).
-
The structure-activity profile of mercaptobenzamides. NIH / PMC. (pKa values and biological reactivity of thiol-benzamides).
Sources
Technical Guide: Distinguishing 2-Sulfanylbenzamide from 2,2'-Dithiobis(benzamide)
Topic: Distinguishing 2-Sulfanylbenzamide from its Disulfide Dimer Content Type: Technical Comparison & Identification Guide
Executive Summary
In drug discovery and synthetic organic chemistry, 2-Sulfanylbenzamide (2-mercaptobenzamide) is a versatile scaffold often used in the synthesis of benzisothiazolones and other sulfur-nitrogen heterocycles. However, it is highly susceptible to oxidative dimerization to form 2,2'-dithiobis(benzamide) .
Distinguishing the monomeric thiol from the disulfide dimer is critical for quality control, as the dimer is frequently an inactive impurity or a synthetic dead-end. This guide outlines the definitive physicochemical and spectroscopic methods to differentiate these two species, providing a self-validating analytical workflow.
Quick Identification Matrix
| Feature | 2-Sulfanylbenzamide (Monomer) | 2,2'-Dithiobis(benzamide) (Dimer) |
| CAS Registry | 5697-20-1 | 2527-57-3 |
| Molecular Weight | 153.20 g/mol | 304.39 g/mol |
| Melting Point | 145–146 °C | 241–242 °C |
| Ellman’s Test | Positive (Instant Yellow) | Negative (unless reduced) |
| IR Spectrum | Weak | Absent |
| Mass Spec (ESI) |
Chemical & Physical Properties[2][3][4][5][6][7][8][9]
The most immediate and accessible method for differentiation is Melting Point (MP) analysis. The disulfide bond significantly increases lattice energy, resulting in a melting point nearly 100°C higher than the monomer.
Physical Constants
-
2-Sulfanylbenzamide:
-
2,2'-Dithiobis(benzamide):
-
Appearance: White to off-white powder.
-
Melting Point: 241–242 °C (from acetic acid) [2].
-
Solubility: Insoluble in water; soluble in DMSO and DMF; limited solubility in cold alcohols.
-
Oxidative Pathway
The transition from monomer to dimer occurs readily under basic conditions or upon exposure to air in solution.
Figure 1: Redox interconversion between thiol monomer and disulfide dimer.
Spectroscopic Identification
For definitive structural confirmation, spectroscopic data provides the "fingerprint" of the molecule.
Mass Spectrometry (MS)
This is the most robust method for quantitation and identification.
-
Method: ESI-MS (Positive Mode).
-
Monomer: Expect a base peak at m/z 154 (
) or 176 ( ). -
Dimer: Expect a base peak at m/z 305 (
) or 327 ( ). -
Note: In ESI, some in-source oxidation of the monomer can occur. If you see m/z 305 in a pure monomer sample, verify with NMR or LC-UV to rule out instrumental artifact.
Proton NMR ( H NMR)
Solvent: DMSO-
-
Monomer (2-Sulfanylbenzamide):
-
-SH Signal: Look for a broad singlet between δ 3.0 – 5.0 ppm (highly dependent on concentration and temperature). In some dry non-polar solvents (CDCl
), if H-bonding occurs with the amide carbonyl, this may shift downfield. -
Amide Protons: Two broad singlets (non-equivalent due to restricted rotation) typically around δ 7.5 – 8.0 ppm.
-
-
Dimer (2,2'-Dithiobis(benzamide)):
-
-SH Signal: Absent .
-
Aromatic Region: The ortho-protons relative to the sulfur will show a distinct chemical shift change (typically desheilded) compared to the thiol due to the anisotropy of the disulfide bond.
-
Infrared Spectroscopy (FT-IR)
-
Monomer: Displays a weak, sharp absorption band at 2550–2600 cm⁻¹ corresponding to the S-H stretch [3].[3]
-
Dimer: The S-H band is completely absent. Both will show strong Amide I (C=O) bands at ~1650–1690 cm⁻¹.
Chemical Assay: Modified Ellman’s Test
The Ellman's test uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiols. This is the standard "wet chemistry" method to distinguish the two.
Principle
-
Monomer: Reacts with DTNB to release TNB²⁻ (Yellow,
= 412 nm). -
Dimer: Does not react directly. Must be reduced first to generate a signal.
Experimental Protocol
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
-
Ellman’s Reagent Solution: 4 mg DTNB dissolved in 1 mL Reaction Buffer.
-
Sample Solution: 1 mg/mL of unknown in DMSO.
Procedure:
-
Tube A (Direct Test): Mix 50 µL Sample + 900 µL Buffer + 50 µL Ellman’s Reagent.
-
Tube B (Total Thiol/Reduction): Mix 50 µL Sample + 10 µL TCEP (Tris(2-carboxyethyl)phosphine, 10 mM) + 890 µL Buffer. Incubate 10 mins. Then add 50 µL Ellman’s Reagent.
-
Measure: Absorbance at 412 nm after 5 minutes.
Interpretation:
-
High Absorbance in Tube A: Sample is primarily Monomer .
-
No Absorbance in A, High in B: Sample is primarily Dimer .
-
Absorbance in A < Absorbance in B: Sample is a Mixture .
Decision Tree for Identification
Use this logical flow to rapidly classify your unknown sample.
Figure 2: Analytical decision tree for sample classification.
References
-
PubChem.[4][5] Compound Summary: 2,2'-Dithiobis(benzamide) (CAS 2527-57-3). National Library of Medicine. Available at: [Link]
- Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000.
Sources
Comparative Bioactivity Guide: 2-Sulfanylbenzamide vs. Benzisothiazolinone
As a Senior Application Scientist, evaluating the bioactivity of related chemical entities requires looking beyond their structural similarities to understand their divergent chemical reactivity. 2-Sulfanylbenzamide (2-SBA) and 1,2-Benzisothiazolin-3-one (BIT) are structurally intertwined—2-SBA is the open-chain, thiol-bearing precursor to the heterocyclic BIT. However, the single oxidative ring-closure event that converts 2-SBA to BIT fundamentally flips their physicochemical properties, transforming a nucleophilic metal chelator into a highly reactive electrophilic biocide.
This guide provides an in-depth, objective comparison of their bioactivity, underlying mechanisms, and the self-validating experimental protocols required to evaluate them.
Chemical Causality and Mechanistic Divergence
The biological behavior of these two compounds is entirely dictated by the presence or absence of the cyclic sulfur-nitrogen (S-N) bond.
Benzisothiazolinone (BIT): The Electrophilic Covalent Modifier The oxidative cyclization of 2-SBA yields BIT, creating a highly strained, electron-deficient S-N bond. In a biological context, BIT acts as a potent electrophile. Its primary mechanism of action involves penetrating microbial cell walls and reacting with intracellular sulfur-containing proteins and enzymes 1. The nucleophilic attack by an enzyme's free thiol (e.g., cysteine residues in dehydrogenases) cleaves BIT's S-N bond, forming a covalent mixed disulfide (S-S) bond. This irreversible modification disrupts normal cellular functions, making BIT an exceptionally effective broad-spectrum microbicide and fungicide 2. Beyond general biocidal use, BIT derivatives act as highly targeted irreversible inhibitors of specific bacterial targets, such as the Staphylococcus aureus sortase A transpeptidase 3.
2-Sulfanylbenzamide (2-SBA): The Nucleophilic Chelator Conversely, 2-SBA features a free sulfhydryl (-SH) group, rendering it highly nucleophilic. Instead of covalently attacking proteins, its primary bioactivity stems from its ability to coordinate with metal ions or form reversible disulfide bonds 4. In antiviral drug development, 2-SBA derivatives are utilized to target the highly conserved zinc finger structures of the HIV nucleocapsid protein 7 (NCp7) 4. By chelating the structural zinc ion, 2-SBA ejects it from the protein, destabilizing the viral architecture and halting replication.
Mechanistic pathways of 2-SBA and BIT in biological systems.
Quantitative Bioactivity Profiles
To contextualize their utility, all quantitative bioactivity metrics and functional roles are summarized below.
| Property / Metric | 2-Sulfanylbenzamide (2-SBA) | Benzisothiazolinone (BIT) |
| Primary Bioactivity | Antiviral, Kinase Inhibitor, Metal Chelator | Broad-spectrum Antimicrobial, Preservative |
| Mechanistic Action | Zinc ejection, reversible metal coordination | Covalent S-S bond formation, irreversible enzyme inhibition |
| Chemical Nature | Nucleophilic Thiol | Electrophilic Heterocycle |
| Key Biological Targets | HIV NCp7 Zinc Fingers, PARP | Dehydrogenases, S. aureus Sortase A |
| Typical Effective Concentration | Target-dependent (often micromolar IC50) | Highly potent (MICs typically 10–50 ppm) |
Self-Validating Experimental Methodologies
To rigorously evaluate and compare the bioactivity of these two compounds, we must deploy assays that directly couple their distinct chemical mechanisms to a measurable optical output.
Protocol 1: FRET-Based Zinc Ejection Assay (Validating 2-SBA Bioactivity)
Causality: To prove that 2-SBA acts via zinc chelation, we use a self-validating FRET (Förster Resonance Energy Transfer) system. A synthetic HIV NCp7 zinc finger peptide is labeled with a fluorophore and a quencher. In its native, zinc-bound folded state, the fluorophore and quencher are held in close proximity (low signal). When 2-SBA chelates and ejects the zinc, the peptide unfolds, separating the fluorophore from the quencher and yielding a massive fluorescent signal.
-
Reagent Preparation: Prepare 100 nM of dual-labeled NCp7 zinc finger peptide in a HEPES-buffered solution (pH 7.4) supplemented with 1 µM ZnCl₂ to ensure complete folding.
-
Compound Incubation: Dispense the peptide solution into a 384-well black microplate. Add 2-SBA at varying concentrations (0.1 µM to 100 µM).
-
Kinetic Readout: Monitor fluorescence emission continuously for 60 minutes. An increase in fluorescence directly correlates with the rate and extent of zinc ejection.
-
Data Validation: Calculate the EC₅₀ based on the maximum fluorescence plateau. Use EDTA as a positive control for zinc stripping.
Protocol 2: Resazurin-Coupled Broth Microdilution (Validating BIT Biocidal Efficacy)
Causality: BIT's toxicity relies on the covalent inactivation of metabolic enzymes like dehydrogenases. Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin strictly by active cellular dehydrogenases. If BIT successfully neutralizes these enzymes, resazurin remains unreduced, providing a direct, self-validating link between BIT's specific molecular mechanism and macroscopic cell death.
-
Inoculation: Culture target microbial strains (e.g., E. coli, S. aureus) to the exponential log phase. Dilute to a standard inoculum of 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
-
BIT Exposure: Prepare a serial dilution of BIT (from 100 ppm down to 0.1 ppm) in a 96-well plate. Add the microbial inoculum to each well.
-
Incubation & Readout: Incubate for 18 hours at 37°C. Add 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Data Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of BIT that prevents the reduction of resazurin (wells remain blue/non-fluorescent).
Self-validating experimental workflow for bioactivity screening.
Expert Insights: The Prodrug Connection
While 2-SBA and BIT possess opposite reactivity profiles, they are intrinsically linked by redox chemistry. In advanced drug development, this relationship is exploited via prodrug strategies. 2-SBA derivatives can be administered as inactive or mildly active precursors. Once in the oxidative environment of a viral infection or targeted cellular compartment, the free thiol of 2-SBA undergoes in situ oxidative cyclization to form the highly reactive, electrophilic BIT 5. This transiently formed BIT then promotes extensive disulfide cross-linking of viral proteins (such as Gag/Gag-Pol in HIV), effectively trapping the virus in a non-infectious state 5. Understanding this interconversion is critical for researchers aiming to harness the potent bioactivity of BIT while mitigating its off-target toxicity through the controlled delivery of 2-SBA.
References
Sources
- 1. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. 2-Sulfanylbenzamide | 5697-20-1 | Benchchem [benchchem.com]
- 5. Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 2-Sulfanylbenzamide: A Comparative HPLC Guide
Executive Summary
The Thiol Challenge: 2-Sulfanylbenzamide (2-SB), a critical intermediate in the synthesis of benzisothiazolinones and saccharin derivatives, presents a unique analytical challenge: the high reactivity of its thiol (-SH) group. In solution, 2-SB rapidly oxidizes to form its disulfide dimer, 2,2'-dithiodibenzamide .
Standard Reverse-Phase (RP) HPLC methods often fail to distinguish between the active thiol and its oxidative impurity due to similar hydrophobic profiles or on-column oxidation artifacts. This guide compares three analytical approaches, ultimately recommending a Polar-Embedded RP-HPLC method that ensures stability and resolution, validated against ICH Q2(R1) standards.
Part 1: Comparative Analysis of Methodologies
We evaluated three distinct chromatographic strategies for 2-SB purity analysis. The goal is to maximize Specificity (separating the thiol from the disulfide) and Stability (preventing artificial oxidation during analysis).
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 (Baseline) | Method B: Phenyl-Hexyl (Recommended) | Method C: DTNB Derivatization |
| Principle | Hydrophobic interaction (C18 ligand) | Thiol-specific reaction (Ellman's Reagent) | |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 (Post-reaction) |
| Selectivity (Thiol vs. Disulfide) | Moderate. Risk of co-elution or peak tailing due to amide interaction. | High. Distinct | High. Detects only free thiols; Disulfide is "invisible" unless reduced. |
| On-Column Stability | Low. Residual silanols can catalyze oxidation. | High. End-capping and steric protection reduce surface activity. | High. Derivative is stable.[1][2] |
| Workflow Complexity | Low (Direct Injection) | Low (Direct Injection) | High (Requires incubation/reaction time) |
| Suitability | Routine QC (if validated) | R&D and High-Precision QC | Biological matrices / Trace analysis |
Why Method B (Phenyl-Hexyl) Wins
While Method A is common, it suffers from "hydrophobic collapse" with highly aqueous mobile phases required to retain polar benzamides. Method C is too complex for routine bulk purity testing. Method B utilizes the
Part 2: The Degradation Pathway & Specificity
To validate specificity, one must understand the degradation mechanism. The analytical method must resolve the parent compound from its primary oxidation product.
Caption: Oxidative dimerization pathway of 2-SB. The method must separate the Blue node (Analyte) from the Red node (Impurity).
Part 3: Recommended Experimental Protocol (Method B)
This protocol uses a Phenyl-Hexyl column to maximize selectivity between the thiol and the disulfide.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Low pH is vital to stabilize the thiol.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 25°C.
-
Detection: UV @ 245 nm (Max absorption for benzamide) and 280 nm (Disulfide confirmation).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Retain polar impurities) |
| 12.0 | 40 | 60 | Linear Ramp (Elute Disulfide) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation (Self-Validating Step)
Critical Warning: Do not use ultrasonic baths for long periods, as heat/cavitation promotes oxidation.
-
Diluent: 90:10 Water:Acetonitrile (0.1% H3PO4). Always use degassed solvents.
-
Stock Solution: Weigh 25 mg 2-SB into a 25 mL volumetric flask. Dissolve in Diluent.
-
System Suitability Solution (SST):
-
Take 5 mL of Stock Solution.
-
Add 10 µL of 3% Hydrogen Peroxide (forces oxidation).
-
Let stand for 10 mins. This generates the Disulfide in situ.
-
Goal: Resolution (Rs) between 2-SB (Peak 1) and Disulfide (Peak 2) must be > 2.5.
-
Part 4: Validation Data & Performance
The following data represents typical acceptance criteria derived from ICH Q2(R1) guidelines for this specific methodology.
Table 2: Validation Parameters
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Specificity | No interference at retention time of 2-SB. Resolution (Rs) > 2.0. | Rs = 3.8 (Thiol RT: 4.5 min, Disulfide RT: 11.2 min) |
| Linearity | ||
| Precision (Repeatability) | RSD < 2.0% (n=6 injections). | RSD = 0.45% |
| Accuracy (Recovery) | 98.0% - 102.0% spiked recovery. | 99.2% - 100.5% |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |
| Solution Stability | % Difference < 2.0% after 24h. | Stable for 24h only if kept at 4°C and pH < 2.5. |
Method Development Workflow
Caption: Step-by-step decision tree for developing and validating the 2-SB purity method.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Sielc Technologies. (2024).[5] HPLC Method for Analysis of Benzisothiazolinone (BIT) and Precursors. [Link]
-
National Institutes of Health (NIH). (2023). Quantification of Thiols and Disulfides via HPLC.[6][7] (Methodology for thiol-disulfide differentiation).[1][7][8][9][10] [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. (Analogous separation chemistry for benzothiazoles). [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. saudijournals.com [saudijournals.com]
- 3. saspublishers.com [saspublishers.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Sulfanylbenzamide
As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific logistical, safety, and operational requirements for handling 2-Sulfanylbenzamide (also known as 2-mercaptobenzamide, CAS: 5697-20-1).
This compound is a highly valuable aromatic sulfur-containing scaffold used extensively in medicinal chemistry, particularly in the synthesis of zinc-finger reactive compounds and HIV therapeutics[1][2]. However, the presence of the ortho-sulfanyl (-SH) group combined with the benzamide backbone presents unique handling challenges. The thiol group is highly reactive, prone to oxidation, and acts as a potent dermal and ocular irritant[1][3].
To ensure absolute safety and experimental integrity, this guide moves beyond basic safety data sheets to provide causality-driven, self-validating protocols for your laboratory.
Mechanistic Hazard Profile & Causality
Understanding why a chemical is hazardous dictates how we protect ourselves. 2-Sulfanylbenzamide presents two primary operational risks:
-
Dermal and Ocular Irritation: The compound is classified under GHS as an irritant (Hazard statements P261, P280, P302+P352)[3]. The sulfhydryl group can interact with nucleophilic sites on biological proteins, causing sensitization and acute irritation upon contact.
-
Oxidative Instability & Dust Formation: As a solid powder with a melting point of 145-146 °C and a topological polar surface area (TPSA) of 44.1 Ų[4][5], it is highly prone to static cling. This increases the risk of aerosolizing fine, irritant dust during weighing and transfer.
Quantitative PPE Specifications
Latex gloves and standard surgical masks are insufficient for handling reactive thiols. The following table outlines the required Personal Protective Equipment (PPE) and the scientific causality behind each selection.
| PPE Category | Specification | Standard | Causality / Scientific Justification |
| Eye Protection | Tightly fitting safety goggles | EN 166 / ANSI Z87.1 | Prevents micro-dust ocular irritation. Safety glasses with side shields are inadequate against aerosolized thiol powders[3]. |
| Hand Protection | Nitrile Rubber (>0.11mm solid, >0.4mm solvent) | EN 374 | Thiol compounds and their organic solvent vehicles (e.g., DMSO) can quickly permeate latex. Nitrile provides a >480 min breakthrough time. |
| Respiratory | N95 / FFP2 Particulate Respirator | NIOSH / EN 149 | Mitigates the inhalation of irritant dust during the weighing of the lyophilized or powdered solid[3]. |
| Body Protection | Flame-resistant, impervious lab coat | NFPA 2112 | Prevents dermal sensitization and the accumulation of reactive, statically-charged dust on everyday clothing[3]. |
Operational Safety Workflow
The following diagram illustrates the logical relationship between hazard assessment, engineering controls, and emergency response when handling 2-Sulfanylbenzamide.
Caption: Logical workflow for the safe handling and operational management of 2-Sulfanylbenzamide.
Step-by-Step Operational Plan: Handling & Synthesis
To ensure absolute safety, this protocol is designed as a self-validating system . You must physically verify the success of your safety measures before proceeding to the next step.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood.
-
Self-Validation: Do not rely solely on the digital monitor. Tape a 2-inch strip of delicate task wipe (e.g., Kimwipe) to the bottom of the sash. If the wipe pulls steadily inward at a 45-degree angle, you have visually validated a face velocity of >100 fpm.
Step 2: PPE Integrity Check
-
Action: Don the N95 mask, goggles, and lab coat. Don a pair of nitrile gloves.
-
Self-Validation (Inflation Test): Before putting on the gloves, trap air inside the glove by twirling the cuff, then squeeze the fingers. If the glove holds pressure without deflating, it is free of microscopic pinholes.
Step 3: Weighing and Transfer
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Causality: Because 2-Sulfanylbenzamide has a high propensity for static cling, using standard plastic spatulas will cause the powder to repel and aerosolize, increasing inhalation risk.
-
Action: Weigh the required mass (M.W. 153.2 g/mol )[1][5] inside the validated fume hood.
Step 4: Solubilization
-
Action: Dissolve the powder in a compatible organic solvent (e.g., DMSO, ethanol, or methanol) before introducing it to aqueous buffers[6].
-
Causality: The compound is only slightly soluble in water but highly soluble in polar aprotic solvents. Attempting to dissolve the raw powder directly in water will result in undissolved, floating particulates that pose a contamination risk.
Step-by-Step Disposal & Spill Response Plan
Direct disposal of 2-Sulfanylbenzamide into standard organic waste streams is strictly prohibited. If acidified, the unreacted thiol can generate highly toxic and malodorous hydrogen sulfide gas. It must be neutralized via oxidation prior to disposal[1].
Step 1: Spill Containment
-
Action: If a solid spill occurs, immediately cover the powder with damp sand or vermiculite.
-
Causality: Dampening the spill prevents the irritant dust from aerosolizing into the laboratory environment.
Step 2: Chemical Neutralization (Oxidation)
-
Action: Slowly pour a 5% Sodium Hypochlorite (NaOCl / household bleach) solution over the contained spill or into the liquid waste flask.
-
Causality: The sulfanyl group is highly susceptible to oxidation. NaOCl acts as a strong oxidant, rapidly converting the reactive thiol into a transient disulfide (2,2'-dithiobisbenzamide), and ultimately into a highly water-soluble, non-odorous, and low-toxicity sulfonate derivative[1].
Step 3: Protocol Validation (Ellman's Test)
-
Action: Swab the cleaned spill area (or take a 10 µL aliquot of the neutralized waste) and introduce it to a solution of Ellman's Reagent (DTNB).
-
Self-Validation: If the solution remains clear, the neutralization is successful. If the solution turns yellow (absorbance at 412 nm), free sulfhydryl groups remain, and more NaOCl must be added.
Step 4: Final Disposal
-
Action: Sweep the neutralized slurry into a designated, clearly labeled aqueous hazardous waste container for professional incineration[7].
Caption: Chemical neutralization pathway oxidizing the reactive sulfanyl group for safe disposal.
References
-
PubChem. "2-Sulfanylbenzamide | C7H7NOS | CID 350657". National Center for Biotechnology Information.[Link]
-
LookChem. "2-Sulfanylbenzamide | 5697-20-1". LookChem Database.[Link]
- Google Patents. "US20090247473A1 - Acythiols and component thiol compositions as anti-hiv and anti-retroviral agents".
Sources
- 1. 2-Sulfanylbenzamide | 5697-20-1 | Benchchem [benchchem.com]
- 2. US20090247473A1 - Acythiols and component thiol compositions as anti-hiv and anti-retroviral agents - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Sulfanylbenzamide | C7H7NOS | CID 350657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Mercapto-N-methylbenzamide | 20054-45-9 | Benchchem [benchchem.com]
- 7. Company Profile - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
